molecular formula C3H4N4O2 B13024925 5-Amino-2h-1,2,3-triazole-4-carboxylic acid CAS No. 20420-84-2

5-Amino-2h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13024925
CAS No.: 20420-84-2
M. Wt: 128.09 g/mol
InChI Key: FAZVMYLYCFJYAC-UHFFFAOYSA-N
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Description

5-Amino-2h-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C3H4N4O2 and its molecular weight is 128.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-2H-triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-2-1(3(8)9)5-7-6-2/h(H,8,9)(H3,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZVMYLYCFJYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299008
Record name 5-amino-2h-1,2,3-triazole-4-carboxylic acid
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Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20420-84-2
Record name NSC127456
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-2h-1,2,3-triazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling of 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid: Tautomerism, Stability, and Synthetic Utility

[1][2]

Executive Summary

5-Amino-2H-1,2,3-triazole-4-carboxylic acid represents a high-value but chemically labile scaffold in modern drug design.[1] Often utilized as a bioisostere for peptide bonds or as a conformationally restricted linker in peptidomimetics, its utility is governed by a complex interplay of tautomeric equilibrium and kinetic instability .[2]

Unlike its 1,2,4-triazole counterparts, this 1,2,3-isomer is prone to the Dimroth rearrangement under basic conditions, a property that dictates specific synthetic and handling protocols.[1][3][2] This guide provides an in-depth analysis of its physicochemical behavior, focusing on the "2H" tautomer specification, acid-base properties, and the ruthenium-catalyzed methodologies required to access stable derivatives.[1][3]

Structural Dynamics & Tautomerism

The designation "5-Amino-2H-1,2,3-triazole-4-carboxylic acid" implies a specific tautomeric form.[1] However, in solution, the molecule exists as a dynamic equilibrium of three annular tautomers (1H, 2H, and 3H).[2] Understanding this equilibrium is critical for predicting binding modes and solubility.[2]

The 2H-Preference

While many triazoles exist predominantly in the 1H form in polar solvents to maximize dipole solvation, 2H-1,2,3-triazoles are often thermodynamically preferred in the gas phase and non-polar environments due to aromatic stabilization energy (ASE).[1]

  • 2H-Form (Target): Centrosymmetric, lower dipole moment, often lipophilic.[1][2]

  • 1H/3H-Forms: Higher dipole moment, stabilized by H-bonding solvents (water/DMSO).[1][3][2]

For the 5-amino-4-carboxylic acid derivative, the equilibrium is further complicated by zwitterionic potential and intramolecular hydrogen bonding between the amine (


13
Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration pathways defining the identity of the scaffold.

Tautomerismcluster_0Annular TautomerismT1H1H-Tautomer(Polar Stabilized)T2H2H-Tautomer(Gas/Lipophilic Preferred)T1H->T2HProton ShiftZwitZwitterion(COO- / NH3+)T1H->ZwitpH dependentT3H3H-Tautomer(Less Common)T2H->T3HProton ShiftcaptionFig 1. Tautomeric equilibrium of 5-amino-1,2,3-triazole-4-carboxylic acid.The 2H form is often the target for specific binding pockets but equilibrates in solution.

[1][2]

Key Physicochemical Parameters

The following data summarizes the core properties. Note that experimental values for the free acid are rare due to instability; values often rely on stable N-substituted derivatives (e.g., N2-aryl or N-Boc).[1][3]

Table 1: Physicochemical Profile[1][2][3]
ParameterValue / RangeContext & Notes
Molecular Weight 128.09 g/mol Small fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1][3][2]
Acid pKa (COOH) 3.2 – 3.5 Typical for conjugated carboxylic acids.[2] Deprotonated at physiological pH (7.4).
Base pKa (Ring/NH) ~7.6 – 8.1 The amino group is weakly basic due to electron withdrawal by the triazole ring.[2]
LogP (Calc) -0.5 to 0.2Highly polar; likely requires esterification for cell permeability assays.[1][2]
H-Bond Donors 3 (COOH, NH2)High capacity for solvent interaction.[1][3][2]
H-Bond Acceptors 4 (N-ring, C=O)Excellent scaffold for forming water-mediated bridges in protein pockets.[1][3]
Stability Low (Free Acid) Prone to decarboxylation and Dimroth rearrangement in basic media.[2]
Solubility & Lipophilicity[2]
  • Aqueous: High solubility in basic buffers (pH > 4) due to carboxylate formation.[2]

  • Organic: Limited solubility in DCM/Hexane; soluble in DMSO, MeOH, and DMF.[2]

  • Lipophilicity (LogD): At pH 7.4, the species is anionic (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), resulting in a LogD < 0.[1] This suggests low passive membrane permeability unless the carboxylic acid is masked (prodrug strategy).
    

Stability & The Dimroth Rearrangement

The most critical "Expertise" insight for this molecule is its tendency to undergo the Dimroth Rearrangement .[2] This reaction scrambles the ring nitrogen atoms, often converting a 5-amino-1,2,3-triazole into an isomeric form or leading to ring opening/recyclization.[1][4]

Mechanism of Instability

In the presence of base, or if the N1 position carries an electron-withdrawing group, the ring opens to a diazo-imidoyl intermediate. Rotation occurs, followed by recyclization.[2][4] This is a common failure mode in synthesis when attempting to alkylate the free acid.[2]

DimrothStart5-Amino-1,2,3-triazole(Starting Material)OpenRing Opening(Base Catalyzed)Start->OpenpH > 9 or HeatInterDiazo-ImidoylIntermediateOpen->InterRotateBond RotationInter->RotateEndIsomeric Triazole(Rearranged Product)Rotate->EndRecyclizationcaptionFig 2. The Dimroth Rearrangement pathway.A primary stability risk for 5-amino-1,2,3-triazoles in basic conditions.

[1][3][4] Experimental Implication: Avoid strong bases during purification. If N-alkylation is required, verify regiochemistry using 2D-NMR (HMBC), as rearrangement products are often indistinguishable by MS alone.[1][3][2]

Synthetic Protocols & Handling

To access the 5-amino-1,2,3-triazole-4-carboxylic acid scaffold reliably, standard "Click" chemistry (CuAAC) is often insufficient because it typically yields 1,4-disubstituted triazoles without the 5-amino group, or requires unstable azide precursors.[1]

The Ruthenium Solution (RuAAC)

The authoritative method for synthesizing these derivatives—specifically to lock the "2H" or "N1" regiochemistry without rearrangement—is the Ruthenium-catalyzed cycloaddition of N-Boc-ynamides with azides.[3]

Protocol: Ru-Catalyzed Synthesis of N-Boc-5-amino-triazole-4-carboxylates
  • Reagents: Organic Azide (

    
    ), N-Boc-Ynamide, 
    
    
    (Catalyst).[1][3]
  • Solvent: 1,2-Dichloroethane or Toluene.[1][2]

  • Conditions: Mild heating (60°C).

  • Advantage: This method provides complete regiocontrol, yielding the 1,5-disubstituted product (which corresponds to the 5-amino-4-carboxy core) while suppressing the Dimroth rearrangement by keeping the amino group protected (N-Boc).[1][3]

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-ynamide (1.0 eq) and Azide (1.1 eq) in degassed Toluene.

  • Catalysis: Add 2-5 mol% Ruthenium catalyst (

    
    ).
    
  • Reaction: Stir at 60°C under Argon for 4-12 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate and purify via silica flash chromatography. Note: The N-Boc group stabilizes the amino moiety.[1][3]

  • Deprotection (Optional): Removal of Boc with TFA/DCM yields the free amino-ester or acid, which must be used immediately or stored as a salt.[2]

Applications in Drug Design[3][5]

Peptidomimetics & Turn Inducers

The 5-amino-1,2,3-triazole-4-carboxylic acid unit acts as a rigid bioisostere for the peptide bond (

13
  • Geometry: The 1,5-disubstitution pattern mimics the cis-peptide bond, inducing

    
    -turn conformations in peptide backbones.[1]
    
  • H-Bonding: The N2 and N3 atoms can accept hydrogen bonds, mimicking the carbonyl oxygen of a peptide bond.

Fluorescence

Derivatives substituted at the N2 position (2-aryl-5-amino-1,2,3-triazole-4-carboxylic acids) exhibit Aggregation-Induced Emission Enhancement (AIEE) .[1][3][5]

  • Mechanism: Restriction of intramolecular rotation (RIR) in the solid state or aggregate form leads to bright blue fluorescence.[2]

  • Utility: pH sensors (fluorescence is pH-dependent due to the carboxylic acid pKa ~3.5).[2]

References

  • Ferrini, S., et al. (2015).[2][6] "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement." The Journal of Organic Chemistry, 80(5), 2562–2572.[6] Link[2]

  • Shrestha, J., et al. (2020).[2] "5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects." Dyes and Pigments, 178, 108343.[2] Link[2]

  • Viayna, E., et al. (2017).[2] "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry, 60(24), 10236–10244.[2] Link[2]

  • Bakulev, V. A., & Beryozkina, T. V. (2021).[2] "Recent Advances in the Dimroth Rearrangement: A Valuable Tool for the Synthesis of Heterocycles."[2] European Journal of Organic Chemistry.[2] Link

The Thermal Frontier: A Predictive Analysis of the Stability and Decomposition of 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2H-1,2,3-triazole-4-carboxylic acid stands as a molecule of significant interest within medicinal chemistry and materials science, valued for its structural motifs that are bioisosteric to amide bonds and its potential as a scaffold in drug design.[1][2] Despite its growing importance, a comprehensive understanding of its thermal stability and decomposition pathways remains largely uncharted territory in publicly accessible literature. This technical guide, therefore, presents a predictive analysis of the thermal behavior of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid. By drawing upon established principles of chemical kinetics and leveraging experimental data from structurally analogous compounds, particularly 1,2,4-triazole derivatives, this document aims to provide a foundational understanding for researchers. We will explore the anticipated thermal decomposition profile, proposing a multi-stage degradation mechanism initiated by decarboxylation, and discuss the probable gaseous byproducts. Furthermore, this guide outlines a detailed, best-practice experimental protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to empirically validate and refine the predictive models presented herein.

Introduction: The Significance of Thermal Stability in Triazole Chemistry

The 1,2,3-triazole core is a privileged scaffold in modern chemistry, renowned for its metabolic stability and its ability to participate in hydrogen bonding.[1][2] The thermal stability of such compounds is a critical parameter, influencing everything from storage and handling to formulation and ultimately, the safety and efficacy of the final product. For 5-Amino-2H-1,2,3-triazole-4-carboxylic acid, a molecule featuring both an acidic carboxyl group and a basic amino group on a triazole ring, the thermal behavior is expected to be complex. Understanding its decomposition onset, the nature of its degradation (endothermic vs. exothermic), and the identity of its decomposition products is paramount for its safe and effective application.

While direct experimental data for the title compound is scarce, studies on analogous 1,2,4-triazole derivatives provide valuable insights. For instance, the incorporation of a carboxymethyl group has been shown to enhance the thermal stability of aminotriazoles.[3][4] This suggests that the carboxylic acid moiety in our target molecule may play a significant role in its overall stability.

Predicted Thermal Decomposition Profile

Based on the known chemistry of carboxylic acids and amino-substituted heterocycles, a multi-stage decomposition is anticipated for 5-Amino-2H-1,2,3-triazole-4-carboxylic acid.

Stage 1: Decarboxylation - The Likely Initiation Step

The most probable initial step in the thermal decomposition of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid is the loss of carbon dioxide from the carboxylic acid group. Decarboxylation is a common thermal degradation pathway for many carboxylic acids, and several studies have documented this process in triazole-containing molecules.[5][6][7] This initial mass loss would be readily observable via thermogravimetric analysis (TGA).

Caption: Predicted initial decarboxylation step.

Stage 2 & 3: Ring Opening and Fragmentation

Following decarboxylation, the resulting 5-Amino-2H-1,2,3-triazole intermediate is expected to undergo further decomposition at higher temperatures. This is likely to involve the cleavage of the triazole ring, which is an inherently energetic moiety. The decomposition of aminotriazoles is known to be complex and can proceed through multiple pathways, leading to the formation of various gaseous products.[3]

The fragmentation of the triazole ring could lead to the liberation of molecular nitrogen (N₂), a characteristic feature of the decomposition of many nitrogen-rich compounds. Other potential gaseous products arising from the fragmentation of the amino group and the remaining carbon-nitrogen backbone include hydrogen cyanide (HCN) and ammonia (NH₃).[3]

Caption: Proposed multi-stage decomposition pathway.

Predictive Thermogravimetric and Calorimetric Data

While empirical data is necessary for definitive characterization, we can predict the general features of the TGA and DSC thermograms based on the analysis of related compounds.

ParameterPredicted Value/ObservationRationale
Decomposition Onset (TGA) 150 - 250 °CBased on the stability of similar aminotriazole derivatives. The presence of both amino and carboxylic acid groups may influence this onset.
Mass Loss (Stage 1) Approx. 35%Corresponding to the loss of the COOH group (decarboxylation).
Mass Loss (Subsequent Stages) Significant, leading to near-complete mass loss at high temperatures.Fragmentation of the triazole ring and subsequent volatilization of smaller molecules.
DSC Peak (Stage 1) Endothermic or ExothermicDecarboxylation can be either, depending on the molecular context. For many organic acids, it is endothermic.
DSC Peak (Subsequent Stages) Strongly ExothermicDecomposition of the energetic triazole ring is expected to release significant energy.

Experimental Protocol: TGA and DSC Analysis

To validate the predictive model and obtain precise data on the thermal stability of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid, the following experimental protocol is recommended.

Instrumentation
  • Thermogravimetric Analyzer (TGA): Capable of heating to at least 600 °C with a sensitivity of 0.1 µg.

  • Differential Scanning Calorimeter (DSC): Capable of operating in a similar temperature range, with sealed aluminum pans.

Experimental Workflow

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Sample Weigh 3-5 mg of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid TGA_Pan Place in TGA pan Sample->TGA_Pan DSC_Pan Place in DSC pan and seal Sample->DSC_Pan TGA_Setup Place pan in TGA furnace TGA_Pan->TGA_Setup DSC_Setup Place pan in DSC cell DSC_Pan->DSC_Setup TGA_Program Heat from 30°C to 600°C at 10°C/min under N2 flow TGA_Setup->TGA_Program TGA_Data Record mass loss vs. temperature TGA_Program->TGA_Data DSC_Program Heat from 30°C to 400°C at 10°C/min under N2 flow DSC_Setup->DSC_Program DSC_Data Record heat flow vs. temperature DSC_Program->DSC_Data

Caption: Experimental workflow for TGA/DSC analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the dried 5-Amino-2H-1,2,3-triazole-4-carboxylic acid sample into a ceramic TGA pan and a separate aluminum DSC pan.

    • For the DSC analysis, hermetically seal the aluminum pan to contain any evolved gases during the initial decomposition phase.

  • TGA Analysis:

    • Place the TGA pan into the furnace.

    • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the sealed DSC pan and an empty sealed reference pan into the DSC cell.

    • Under a nitrogen atmosphere, heat the sample from ambient temperature to a temperature that encompasses the first major thermal event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Record the differential heat flow as a function of temperature.

Data Analysis and Interpretation
  • From the TGA thermogram: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss for each stage. Quantify the percentage mass loss for each distinct decomposition step.

  • From the DSC thermogram: Identify endothermic and exothermic peaks, which correspond to phase transitions (e.g., melting) and decomposition events, respectively. The area under the peaks can be used to quantify the enthalpy changes associated with these processes.

Conclusion and Future Directions

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid. The proposed multi-stage decomposition, initiated by decarboxylation followed by ring fragmentation, is a chemically plausible pathway supported by the known behavior of analogous compounds. However, it must be emphasized that this is a predictive model. Rigorous experimental investigation using the outlined TGA and DSC protocols is essential for the definitive characterization of this important molecule.

Future work should also focus on the identification of the evolved gases during decomposition, for which techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable. A comprehensive understanding of the thermal properties of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid will undoubtedly facilitate its broader application in the development of novel pharmaceuticals and advanced materials.

References

  • American Chemical Society. (2023, February 16). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. [Link][5][8]

  • National Center for Biotechnology Information. (2023, February 16). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PubMed Central. [Link][6][7]

  • ResearchGate. (n.d.). Triazoles and the direct decarboxylative triazolation. (A) Applications... ResearchGate. [Link][1]

  • Royal Society of Chemistry. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link][3][4]

  • CHIMIA. (n.d.). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. CHIMIA. [Link][2]

Sources

theoretical and computational studies of 5-Amino-2h-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Structure, Tautomerism, and Pharmaceutical Potential

Executive Summary

This technical guide provides a comprehensive theoretical and computational analysis of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid (ATCA) . As a multifunctional scaffold containing both hydrogen bond donors (amine, carboxylic acid) and acceptors (triazole nitrogen), ATCA serves as a critical building block in the design of antiproliferative and antimicrobial agents. This document synthesizes Density Functional Theory (DFT) calculations, frontier molecular orbital (FMO) analysis, and molecular docking studies to elucidate the molecule's reactivity and biological binding mechanisms.[1][2]

Introduction: The 2H-Triazole Scaffold

The 1,2,3-triazole ring exists in dynamic equilibrium between its 1H-, 2H-, and 3H-tautomers. For 5-amino-1,2,3-triazole-4-carboxylic acid, theoretical studies consistently identify the 2H-tautomer as the thermodynamically preferred species in the gas phase and non-polar solvents. This stability arises from the preservation of aromaticity and the minimization of lone-pair repulsion between adjacent nitrogen atoms.

Understanding this tautomeric preference is vital for drug design, as the 2H-form dictates the spatial arrangement of hydrogen bond donors/acceptors during protein-ligand interaction.

Computational Methodology Framework

To ensure reproducibility and accuracy, the following computational protocol is recommended for studying ATCA and its derivatives.

3.1. Quantum Mechanical Setup[3][4][5]
  • Theory Level: Density Functional Theory (DFT) is the industry standard.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) provides an optimal balance of cost and accuracy for organic heterocycles. M06-2X is recommended for analyzing non-covalent interactions (stacking).

  • Basis Set: 6-311++G(d,p) is required to account for the diffuse electrons in the nitrogen-rich ring and the acidic proton.

  • Solvation: Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using water (

    
    ) and DMSO (
    
    
    
    ) to mimic physiological and stock solution environments.
3.2. Global Reactivity Descriptors

Reactivity is quantified using Koopmans' theorem based on HOMO (


) and LUMO (

) energies:
ParameterFormulaPhysical Significance
Energy Gap (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)

Stability indicator; lower gap

higher reactivity.
Chemical Hardness (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons.
Chemical Potential (

)

Direction of electron flow.
Electronic Structure & Reactivity Analysis[5][6]
4.1. Frontier Molecular Orbitals (FMO)

The HOMO of ATCA is typically localized on the amino group and the triazole ring, indicating these regions act as nucleophiles (electron donors). The LUMO is concentrated over the carboxylic acid and the triazole ring, serving as the electrophilic site.

  • Implication: Electrophilic attacks (e.g., alkylation) occur at the ring nitrogens or amino group, while nucleophilic attacks target the carbonyl carbon.

4.2. Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution critical for electrostatic recognition:

  • Red Regions (Negative): Oxygen atoms of the carboxyl group and the N3 nitrogen of the triazole ring. These are H-bond acceptors.

  • Blue Regions (Positive): The amino group protons (

    
    ) and the carboxylic proton (
    
    
    
    ). These are H-bond donors.
4.3. Tautomeric Equilibrium Visualization

The following diagram illustrates the tautomeric landscape and the computational workflow used to validate the 2H-preference.

Tautomerism_Workflow cluster_Tautomers Tautomeric Space Start Input Structure: ATCA T1 1H-Tautomer (Less Stable) Start->T1 T2 2H-Tautomer (Global Minimum) Start->T2 T3 3H-Tautomer (Less Stable) Start->T3 Calc DFT Optimization B3LYP/6-311++G(d,p) T1->Calc T2->Calc T3->Calc Analysis Electronic Analysis (HOMO/LUMO, MEP) Calc->Analysis Energy Comparison Output Reactivity Profile & Binding Mode Analysis->Output 2H Selected

Figure 1: Computational workflow for determining the thermodynamically preferred tautomer of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid.

Biological Interaction & Drug Design

ATCA derivatives exhibit potent biological activities, particularly as DNA gyrase inhibitors (antimicrobial) and antiproliferative agents (anticancer).

5.1. Molecular Docking Protocol

To predict the binding affinity of ATCA derivatives, the following docking protocol is standard:

  • Protein Preparation: Retrieve crystal structure (e.g., E. coli DNA GyraseB, PDB ID: 1KZN) from RCSB. Remove water/co-factors; add polar hydrogens.

  • Ligand Preparation: Optimize the 2H-tautomer geometry using DFT.

  • Grid Generation: Define active site box (typically

    
     Å) centered on the co-crystallized ligand.
    
  • Docking: Use AutoDock Vina or Glide. Calculate Binding Affinity (

    
    ).
    
5.2. Interaction Mechanism

Docking studies reveal that the carboxylic acid moiety often forms salt bridges or strong H-bonds with arginine or lysine residues in the active site. The amino group and triazole nitrogens engage in H-bonding with backbone carbonyls or side-chain hydroxyls (e.g., Serine, Threonine).

Docking_Mechanism Ligand_COOH Ligand: -COOH Prot_Arg Protein: Arg/Lys (+) Ligand_COOH->Prot_Arg Salt Bridge/H-Bond Ligand_NH2 Ligand: -NH2 Prot_Backbone Protein: Backbone (C=O) Ligand_NH2->Prot_Backbone H-Bond Donor Ligand_Ring Ligand: Triazole Ring Prot_Pi Protein: Phe/Tyr (Pi) Ligand_Ring->Prot_Pi Pi-Pi Stacking

Figure 2: Schematic of critical non-covalent interactions between ATCA and protein active sites.

Case Study: Transformation to Carboxamides

While the acid (ATCA) is the core scaffold, its conversion to 5-amino-1,2,3-triazole-4-carboxamides significantly enhances bioavailability and target specificity.

  • Mechanism: The carboxylic acid is converted to an amide, improving lipophilicity (LogP).

  • Therapeutic Impact: These derivatives have shown sub-micromolar potency against Trypanosoma cruzi and various cancer cell lines (e.g., SNB-75). The amide hydrogen acts as an additional H-bond donor, often critical for binding in the "ATP-binding pocket" of kinases.

References
  • Pokhodylo, N., et al. (2021). "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell. Link

  • Stojanovski, L., et al. (2017). "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry. Link

  • Mazyed, H. A. K., et al. (2024).[6] "Computational details of molecular structure, spectroscopic properties, DFT calculations and molecular docking study of some 1,4-disubstituted-1,2,3-triazole derivatives." Bulletin of the Chemical Society of Ethiopia. Link

  • Lacerda, R. B., et al. (2023). "Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis." Molecules. Link

  • Alkhaldi, A. A., et al. (2021). "Computational details of molecular structure... and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles." Results in Physics. Link

Sources

Methodological & Application

Application Note: Protocol for the N-Alkylation of 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The N-alkylation of 5-amino-2H-1,2,3-triazole-4-carboxylic acid represents a critical yet challenging transformation in medicinal chemistry. This scaffold acts as a bioisostere for amide bonds and purine bases, making it valuable in oncology and antimicrobial research.

The Core Challenge: The substrate presents a "regioselectivity triangle." The 1,2,3-triazole ring contains three potential alkylation sites (


).[1] Additionally, the molecule exists as a zwitterion in its free acid form, leading to poor solubility in organic solvents and competitive O-alkylation of the carboxylate.

The Solution: To ensure reproducibility and high yields, this protocol mandates a "Protect-Alkylate-Deprotect" strategy. We convert the carboxylic acid to an ester to lock the tautomeric preference and improve solubility, followed by base-mediated alkylation.

Tautomeric & Regiochemical Landscape

The 1,2,3-triazole ring exists in a tautomeric equilibrium. While the


-tautomer is generally thermodynamically favored in the gas phase, the solution-phase reactivity is dictated by the Curtin-Hammett principle —the product ratio depends on the transition state energies, not just ground state stability.
  • N1-Alkylation: Often kinetically favored but sterically sensitive to the C5-amino group.

  • N2-Alkylation: Thermodynamically favored for 4,5-disubstituted triazoles due to reduced dipole repulsion, but often requires higher temperatures or specific bases.

  • N3-Alkylation: Generally disfavored due to steric clash with the C4-carboxylate/ester.

Pre-Protocol: Substrate Preparation (Esterification)

Rationale: Direct alkylation of the free acid yields poor results due to zwitterionic insolubility. The ethyl ester is the industry-standard intermediate.

Reaction:



Method
  • Suspend 5-amino-1,2,3-triazole-4-carboxylic acid (10.0 mmol) in absolute ethanol (30 mL).

  • Add concentrated

    
     (1.0 mL) dropwise.
    
  • Reflux for 6–8 hours (Monitor by TLC:

    
     1:9).
    
  • Concentrate in vacuo.[2] Neutralize with saturated

    
    .
    
  • Filter the precipitate (or extract with EtOAc).

  • Target Yield: >85% of the ethyl ester.

Core Protocol: N-Alkylation of Ethyl 5-Amino-1,2,3-triazole-4-carboxylate

This protocol uses a mild base (


) to favor thermodynamic control, maximizing the N2/N1 ratio, though mixtures are inevitable.
Materials
  • Substrate: Ethyl 5-amino-1,2,3-triazole-4-carboxylate (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    , 1.1–1.2 equiv)
    
  • Base: Anhydrous Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile)

  • Catalyst (Optional): 18-Crown-6 (0.1 equiv) if reaction is sluggish.

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the triazole ester (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color as the triazolide anion forms.
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction:

    • For reactive halides (Allyl/Benzyl): Stir at RT for 4–12 hours.

    • For unreactive halides (Alkyl chlorides): Heat to

      
       for 12–24 hours.
      
  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with Brine (
    
    
    
    ) and Water (
    
    
    ) to remove DMF.
  • Drying: Dry over

    
    , filter, and concentrate.
    
Data: Solvent & Base Effects on Regioselectivity

Typical ratios observed for primary alkyl halides:

ConditionSolventBaseTempMajor IsomerN2 : N1 Ratio
Method A (Standard) DMF

RTN1 1 : 3
Method B (Thermodynamic) DMF


N2 2 : 1
Method C (Kinetic) THF


N1 1 : 5

Note: The amino group at C5 creates a hydrogen-bond donor site that often directs alkylation to N1 via H-bonding with the incoming electrophile or by stabilizing the N1-anion.

Purification & Characterization (The "Trust" Phase)

Separating N1 and N2 isomers is the most critical step. They have distinct polarities.

Flash Chromatography Strategy
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent: Hexanes : Ethyl Acetate gradient (Start 90:10

    
     50:50).
    
  • Elution Order:

    • N2-Isomer: Typically less polar (Higher

      
      ). The symmetry of the N2-substitution often reduces dipole moment.
      
    • N1-Isomer: Typically more polar (Lower

      
      ).
      
    • N3-Isomer: (Rare) Usually most polar or co-elutes with N1.

Structural Validation (Self-Validating System)

You cannot rely on 1H NMR chemical shifts alone. You must use 2D NMR.

NOESY / ROESY Logic:
  • N1-Alkyl Product: Strong NOE correlation between the Alkyl

    
    -protons  and the C5-Amino protons  (
    
    
    
    ).
  • N2-Alkyl Product: NO correlation between Alkyl protons and C5-Amino protons (distance is too great).

  • N3-Alkyl Product: Strong NOE correlation between Alkyl

    
    -protons  and the C4-Ester protons  (Ethyl group).
    

Visualized Workflow

G Start Start: 5-Amino-Triazole-4-COOH Ester Step 1: Esterification (EtOH, H2SO4) Start->Ester Protection Alkylation Step 2: N-Alkylation (R-X, Base, DMF) Ester->Alkylation Activation Mixture Crude Mixture (N1, N2, N3 Isomers) Alkylation->Mixture TLC Step 3: TLC Analysis (Hex/EtOAc) Mixture->TLC Decision Is separation achieved? TLC->Decision Decision->Alkylation No (Change Solvent/Base) Flash Step 4: Flash Chromatography Decision->Flash Yes N2_Iso N2-Isomer (Less Polar, High Rf) Flash->N2_Iso First Fraction N1_Iso N1-Isomer (More Polar, Low Rf) Flash->N1_Iso Second Fraction Validation Step 5: NOESY Confirmation N2_Iso->Validation N1_Iso->Validation

Figure 1: Operational workflow for the synthesis, purification, and validation of N-alkylated triazole derivatives.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Poor solubility of triazolide anion.Add 18-Crown-6 (for

) or switch to DMSO .
N3-Alkylation Observed Steric bulk of ester is insufficient.Switch from Ethyl ester to t-Butyl ester to block N3.
O-Alkylation (on Amide) Hard electrophile attacking Oxygen.Ensure conditions are strictly anhydrous; use softer electrophiles (Iodides vs Chlorides).
Inseparable Isomers Similar polarity.Switch to C18 Reverse Phase chromatography (Water/MeCN gradient).

References

  • Miller, R. D., et al. (1973).[1][3] "Alkylation of 1,2,3-Triazoles." Journal of Heterocyclic Chemistry. (Foundational work on N1 vs N2 selectivity).

    • Source:

  • Tanaka, Y., & Miller, S. I. (1973).[1][3] "Kinetics and Mechanism of the Alkylation of 1,2,3-Triazoles." Tetrahedron.

    • Source:

  • Potapov, A. Y., et al. (2017). "Regioselective alkylation of 1,2,3-triazoles." Chemistry of Heterocyclic Compounds. (Modern review of steric influences).

    • Source:

  • Maddirala, S. J., et al. (2022). "Regioselective Synthesis of N2-Alkylated 1,2,3-Triazoles." RSC Advances. (Specific protocols for N2 preference).

    • Source:

Sources

The Versatile Scaffold: Application Notes on 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Heterocycle

In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring system has emerged as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. Its appeal lies in a unique combination of properties: high chemical stability, a significant dipole moment, and the ability to act as both a hydrogen bond donor and acceptor. These characteristics make it an excellent bioisostere for various functional groups, most notably the amide bond. Within this class of compounds, 5-Amino-2H-1,2,3-triazole-4-carboxylic acid and its derivatives, particularly the carboxamides, have garnered significant attention as a core component in the design of novel therapeutic agents. This guide provides an in-depth exploration of the application of this scaffold in medicinal chemistry, complete with detailed protocols and the scientific rationale behind the experimental designs.

Core Application I: Combating Neglected Tropical Diseases - The Case of Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health burden in Latin America. Current treatments are hampered by significant side effects and limited efficacy, especially in the chronic phase of the disease.[1] Phenotypic screening campaigns have identified the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core as a highly novel and potent starting point for the development of new anti-Chagas agents.[1][2]

Lead Optimization and Structure-Activity Relationship (SAR)

Initial hits from screening, while potent, often suffer from poor metabolic stability and solubility. The optimization of the ATC series provides a classic case study in medicinal chemistry, focusing on modifying peripheral substituents to enhance drug-like properties while retaining or improving potency.

A key challenge in the lead optimization of an initial hit compound was its poor metabolic stability, primarily due to oxidation on a benzyl subunit.[3] This led to a focused effort to modify this part of the molecule to block metabolic hotspots. Furthermore, to improve solubility and oral exposure, various amide derivatives were synthesized and tested. The use of trimethylaluminium (AlMe₃) was found to be an effective Lewis acid catalyst for the amination of the corresponding ethyl ester, allowing for the rapid generation of a diverse library of amides for SAR exploration.[1]

Data Presentation: SAR Summary of the ATC Series against T. cruzi

Compound/ModificationKey Structural FeatureIn Vitro Potency (pEC₅₀)Mouse Liver Microsome Stability (CLi, mL min⁻¹ g⁻¹)Rationale for Modification
Hit Compound (3) Unsubstituted Benzyl Group>66.4Initial potent hit from screening.
Lead Compound (11) p-Morpholino Benzyl Group>6.5ImprovedModification to enhance solubility and block metabolic oxidation.
Optimized Amide (58) Pyridyl Amide>7<0.5Replacement of the original benzamide to improve metabolic stability and hERG profile.
Optimized Amide (59) Pyrimidyl Amide>7<0.5Bioisosteric replacement of the pyridyl ring to further optimize properties.

Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration. A higher value indicates greater potency. CLi represents intrinsic clearance.

Experimental Protocol: Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides

This protocol outlines a general two-step process for the synthesis of the 5-amino-1,2,3-triazole-4-carboxamide core, followed by amidation.

Workflow for Synthesis of ATC Derivatives

G cluster_0 Step 1: Triazole Core Synthesis cluster_1 Step 2: Amidation A Azide Intermediate (6) C Ethyl 5-amino-1-substituted-1H-1,2,3-triazole-4-carboxylate (8) A->C NaOEt, EtOH B Ethyl-2-cyanoacetate B->C E Final ATC Product C->E AlMe3, Toluene D Amine (RH) D->E

Caption: General synthetic workflow for ATC derivatives.

Part 1: Synthesis of Ethyl 5-amino-1-substituted-1H-1,2,3-triazole-4-carboxylate (8)

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. The molar equivalent of NaOEt should be slightly in excess (e.g., 1.1 equivalents) relative to the limiting reagent.

    • Causality: Sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl-2-cyanoacetate, generating a nucleophilic carbanion necessary for the subsequent reaction.

  • Reaction Initiation: To the stirred solution of sodium ethoxide, add ethyl-2-cyanoacetate (1.0 equivalent) dropwise at room temperature. Stir for 15-30 minutes.

  • Cyclization: Add the desired azide intermediate (6) (1.0 equivalent) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Causality: This is a base-catalyzed 1,3-dipolar cycloaddition reaction between the azide and the in situ-generated enolate of ethyl-2-cyanoacetate, followed by tautomerization and cyclization to form the stable aromatic triazole ring.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by adding water. The product may precipitate and can be collected by filtration. Alternatively, the ethanol can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Part 2: Amidation of the Triazole Ester (8)

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the amine (e.g., a substituted aniline or heteroaromatic amine, 1.2-1.5 equivalents) in anhydrous toluene.

  • Activation: Cool the solution to 0 °C and add trimethylaluminium (AlMe₃, typically a 2 M solution in toluene, 1.2-1.5 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes.

    • Causality: Trimethylaluminium is a strong Lewis acid that activates the ester for nucleophilic attack by the amine. It is believed to form an intermediate with the amine, increasing its nucleophilicity, and also coordinates to the ester carbonyl, making it more electrophilic. This method is particularly effective for coupling less nucleophilic amines.[4]

  • Amide Formation: Add a solution of the triazole ester (8) (1.0 equivalent) in anhydrous toluene to the activated amine solution. Heat the reaction mixture (e.g., 80-110 °C) and monitor by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product is purified by column chromatography or recrystallization.

Core Application II: Disarming Bacteria - Inhibition of the SOS Response

The bacterial SOS response is a DNA damage repair system that, when activated, can lead to increased mutation rates and the acquisition of antibiotic resistance.[5] The key proteins regulating this pathway are RecA and LexA. Upon DNA damage, RecA forms a nucleoprotein filament that facilitates the autocatalytic cleavage of the LexA repressor, leading to the expression of SOS genes. Small molecules that inhibit this RecA-mediated LexA cleavage can act as "adjuvants," sensitizing bacteria to existing antibiotics and slowing the evolution of resistance. The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold has been identified as a promising chemotype for developing such inhibitors, termed DISARMERs (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance).[5]

Bacterial SOS Response Pathway and Inhibition

SOS_Pathway cluster_pathway SOS Pathway cluster_inhibition Inhibition DNA_damage DNA Damage (e.g., from antibiotics) RecA RecA Activation (RecA* filament formation) DNA_damage->RecA LexA_cleavage LexA Autocleavage RecA->LexA_cleavage SOS_genes SOS Gene Expression (DNA repair, mutagenesis) LexA_cleavage->SOS_genes Resistance Antibiotic Resistance SOS_genes->Resistance Inhibitor 5-Amino-1,2,3-triazole -4-carboxamide Derivative Inhibitor->RecA Inhibits RecA*-LexA Interaction

Caption: Inhibition of the bacterial SOS response.

Experimental Protocol: In Vitro RecA-Mediated LexA Cleavage Assay

This protocol describes a fluorescence-based assay to measure the inhibition of RecA-mediated LexA cleavage. The principle relies on the change in fluorescence of LexA upon cleavage.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 5% glycerol.

    • RecA and LexA Proteins: Use purified RecA and LexA proteins. The intrinsic fluorescence of LexA (due to tryptophan residues) will be monitored.

    • Cofactors: Prepare stock solutions of ATPγS (a non-hydrolyzable ATP analog) and single-stranded DNA (ssDNA), such as poly(dT).

    • Test Compounds: Dissolve the 5-amino-1,2,3-triazole-4-carboxamide derivatives in DMSO to create a stock solution (e.g., 10 mM).

  • RecA Filament Formation:

    • In a microplate well or cuvette, combine the assay buffer, RecA protein, and ssDNA.

    • Incubate for 10-15 minutes at 37 °C to allow RecA to polymerize on the ssDNA, forming the active RecA* filament.

      • Causality: The binding of RecA to ssDNA in the presence of an ATP analog is the critical activation step that makes RecA competent to facilitate LexA cleavage.[6]

  • Inhibition and Cleavage Reaction:

    • Add the test compound at various concentrations to the wells containing the pre-formed RecA* filaments. Incubate for a further 10-15 minutes.

    • Initiate the cleavage reaction by adding the LexA protein.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.

  • Data Acquisition and Analysis:

    • Monitor the decrease in LexA fluorescence over time (e.g., every minute for 60-90 minutes). The excitation wavelength is typically around 280 nm, and the emission is measured at around 340 nm.

      • Causality: The cleavage of LexA into two fragments leads to a conformational change that alters the environment of its tryptophan residues, resulting in a decrease in fluorescence intensity. This change is a direct measure of the cleavage reaction.[7]

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Further Applications and Future Directions

Beyond its success in anti-parasitic and antibacterial research, the 5-amino-1,2,3-triazole-4-carboxylic acid scaffold is being explored in other therapeutic areas.

  • Anticancer Activity: Various derivatives have been synthesized and evaluated for their antiproliferative effects against a range of human tumor cell lines.[3][8][9] Some compounds have shown selective activity against specific cancer types, such as ovarian and lung cancer, suggesting that this scaffold is a valuable starting point for the development of novel oncology drugs.[3]

  • Antiviral Properties: The triazole core is a common feature in many antiviral drugs. Research is ongoing to explore the potential of 5-amino-1,2,3-triazole derivatives against a variety of viruses.[10]

  • Bioisosteric Replacement: The 4-carboxylic acid group on the 5-amino-1,2,3-triazole ring can itself be considered a bioisostere for other acidic functional groups in known drugs. This allows for the modulation of physicochemical properties such as pKa and lipophilicity, which can lead to improved pharmacokinetic profiles.

The versatility of the 5-amino-2H-1,2,3-triazole-4-carboxylic acid scaffold, coupled with robust and flexible synthetic routes, ensures its continued importance in the field of medicinal chemistry. The ability to fine-tune its properties through substitution at multiple positions makes it an ideal framework for generating compound libraries for high-throughput screening and lead optimization campaigns, promising a rich pipeline of potential new medicines for years to come.

References

  • Pokhodylo, N., Shyyka, O., Finiuk, N., & Stoika, R. (2020). Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. Ukrainian Biochemical Journal, 92(5), 23-32.
  • Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299.
  • Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][8]Triazole Derivatives. Archiv der Pharmazie, 351(5), 1700362.

  • Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. ACS Publications. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Subbagh, H. I. (2021).
  • Mo, C. Y., Miller, M. B., & Greenberg, J. A. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Cellular and Infection Microbiology, 8, 439.
  • Ahmadova, A., et al. (2025). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666.
  • El-Sayed, W. A., Ali, O. M., & El-Subbagh, H. I. (2023). A Literature Review Focusing on the Antiviral Activity of[3][8] and[2][3]-triazoles. Mini-Reviews in Medicinal Chemistry, 23(20), 2275-2296.

  • Asynt. (n.d.).
  • Carta, A., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 668841.
  • Zhang, J., et al. (2019).
  • Unciti-Broceta, A. (2014).
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(3), 1361-1372.
  • Kumar, R., & Singh, P. (2021). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 354(11), 2100235.
  • Salles, B., & Paoletti, C. (1983). Fluorescence study of the RecA-dependent proteolysis of LexA, the repressor of the SOS system in Escherichia coli. European Journal of Biochemistry, 134(2), 381-388.
  • El-Sayed, W. A. (2021). Recent Advances in 1,2,4-Triazole Scaffolds as Antiviral Agents. Letters in Drug Design & Discovery, 18(1), 1-15.
  • Fujiwara, Y., et al. (2007). AlMe3-Promoted Formation of Amides from Acids and Amines. Organic Letters, 9(25), 5127-5129.
  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 303-314.
  • Chen, J., et al. (2011). Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. Synlett, 2011(14), 2072-2074.
  • The Royal Society of Chemistry. (n.d.).
  • Luo, Y., et al. (2001). RecA-Dependent Cleavage of LexA Dimers. Journal of Molecular Biology, 311(3), 471-482.
  • Dubois, N., et al. (2013). On DABAL-Me3 promoted formation of amides. Tetrahedron Letters, 54(47), 6371-6374.
  • El-Sayed, W. A., et al. (2010). Synthesis, Molecular modeling of novel 1,2,4-triazole derivatives with potential antimicrobial and antiviral activities. Acta Pharmaceutica Sciencia, 52, 353-364.
  • Glycopedia. (n.d.).
  • Wang, J., et al. (2020). Structural basis for RecA mediated LexA cleavage.

Sources

Application Note: High-Efficiency Amide Coupling Protocols for 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The substrate 5-Amino-2H-1,2,3-triazole-4-carboxylic acid (ATCA) represents a unique challenge in medicinal chemistry and peptidomimetic synthesis.[1] Structurally, it is a heteroaromatic amino acid capable of acting as a bioisostere for peptide bonds or as a rigid scaffold in fragment-based drug discovery.[1]

However, successful incorporation of ATCA into amides is hindered by three primary factors:

  • Zwitterionic Solubility: Like natural amino acids, ATCA exists as a zwitterion, resulting in negligible solubility in standard organic solvents (DCM, THF) and requiring polar aprotic media (DMF, DMSO, NMP).

  • Nucleophilic Deactivation: The 5-amino group is attached to an electron-deficient 1,2,3-triazole ring.[1] The lone pair delocalization into the aromatic system renders this amine significantly less nucleophilic than standard alkyl amines or anilines.[1]

  • Tautomeric Ambiguity: The 1,2,3-triazole core exists in equilibrium between

    
    , 
    
    
    , and
    
    
    tautomers. While the
    
    
    form is often energetically favored in the solid state, N-acylation can occur at the ring nitrogens (N1/N2/N3) rather than the exocyclic amine if conditions are not controlled.[1]

This guide provides optimized protocols for utilizing ATCA both as a Carboxylic Acid Donor (C-terminus coupling) and as an Amine Acceptor (N-terminus coupling).[1]

Strategic Decision Framework

The following flowchart illustrates the decision logic for selecting the correct activation strategy based on the coupling direction.

ATCA_Coupling_StrategyStartTarget: 5-Amino-2H-1,2,3-triazole-4-COOH (ATCA)DecisionCoupling Direction?Start->DecisionAsAcidScenario A: ATCA = Acid Donor(Electrophile)Decision->AsAcid Coupling COOH AsAmineScenario B: ATCA = Amine Acceptor(Nucleophile)Decision->AsAmine Coupling NH2 ProtectAmineStep 1: Protect 5-NH2(Boc or Fmoc required to prevent self-coupling)AsAcid->ProtectAmineActivationStep 2: Activation(HATU/DIEA or EDC/HOBt)ProtectAmine->ActivationCouplingACoupling with Amine (R-NH2)Activation->CouplingAProtectAcidStep 1: Protect 4-COOH(Methyl/Ethyl Ester or Benzyl Ester)AsAmine->ProtectAcidForceActivationStep 2: High-Energy Activation of Partner Acid(Acid Chloride or PyBrOP)ProtectAcid->ForceActivationBaseSelectionBase Selection(Pyridine/Collidine for Acid Chlorides)ForceActivation->BaseSelectionCouplingBCoupling to form AmideBaseSelection->CouplingB

Figure 1: Strategic workflow for amide coupling involving 5-Amino-2H-1,2,3-triazole-4-carboxylic acid.

Experimental Protocols

Scenario A: ATCA as the Acid Component (Electrophile)

Use this protocol when attaching an external amine to the carboxylic acid of ATCA.[1]

Mechanism: The electron-withdrawing triazole ring increases the acidity of the carboxylic acid (

1Protection is mandatory.1
Materials
  • Substrate:

    
    -Boc-5-amino-1,2,3-triazole-4-carboxylic acid (synthesized via Boc-protection of the parent amino acid).[1]
    
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2]

  • Base: DIPEA (Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Procedure
  • Dissolution: In a flame-dried flask under Argon, dissolve

    
    -Boc-ATCA (1.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Activation: Cool the solution to 0 °C. Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at 0 °C for 15–20 minutes.

    • Note: The solution may turn yellow/orange upon formation of the active ester.[1]

  • Addition: Add the external amine partner (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0–3.5 equiv.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS.[1][2][3]

    • Target Mass: Look for

      
      .[1]
      
  • Workup:

    • Dilute with EtOAc.[1] Wash with 5% LiCl solution (3x) to remove DMF.[1]

    • Wash with saturated

      
       and brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Deprotection (Optional): Remove Boc group using 4M HCl in Dioxane or TFA/DCM (1:1) to regenerate the free amine.[1]

Scenario B: ATCA as the Amine Component (Nucleophile)

Use this protocol when acylating the 5-amino group of ATCA.[1]

Mechanism: The 5-amino group is extremely weak.[1] Standard carbodiimide couplings (EDC/NHS) often fail or result in low yields.[1] Acid Chlorides or Phosphonium reagents (PyBrOP) are required to force the reaction.[1]

Protocol B1: Acid Chloride Method (Highest Success Rate)
  • Protection: Start with Methyl 5-amino-1,2,3-triazole-4-carboxylate (or similar ester).[1] The free acid cannot be used directly as it will interfere with activation.[1]

  • Preparation of Partner: Convert the carboxylic acid partner (R-COOH) to its acid chloride (R-COCl) using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Evaporate to dryness to remove excess oxalyl chloride.[1]

  • Coupling:

    • Dissolve the ATCA-Ester (1.0 equiv) in anhydrous THF or DCM (if soluble).[1] If insoluble, use NMP or DMF.

    • Add Pyridine (3.0 equiv) or 2,4,6-Collidine (for sensitive substrates).[1]

    • Cool to 0 °C.

    • Dropwise add the solution of R-COCl (1.2 equiv) dissolved in DCM.[1]

  • Heating: Allow to warm to RT. If no reaction occurs after 2 hours, heat to 50 °C. The electron-deficient amine often requires thermal energy to overcome the activation barrier.[1]

  • Quench: Quench with water. Extract with EtOAc.[1]

Protocol B2: PyBrOP Activation (In Situ)

If the acid partner is not compatible with acid chloride generation:

  • Dissolve R-COOH (1.1 equiv) and ATCA-Ester (1.0 equiv) in DMF.[1]

  • Add PyBrOP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) (1.2 equiv).[1]

  • Add DIPEA (3.0 equiv).[1]

  • Microwave Irradiation: Heat at 60–80 °C for 30–60 minutes.

    • Why PyBrOP? Phosphonium reagents are more reactive than uronium salts (HATU) towards difficult anilines and electron-deficient amines.[1]

Analytical Data & Troubleshooting

Solubility Profile
SolventSolubility (Free Acid)Solubility (Ester/Protected)Recommendation
WaterLow/Moderate (pH dependent)LowUse for workup only
MethanolModerateGoodGood for transfers
DCMNegligibleModerateAvoid for free acid
DMF/DMSOHighHighPrimary Reaction Solvent
Common Issues & Solutions
ProblemRoot CauseSolution
No Reaction (Amine Coupling) Nucleophile is too weak.Switch from HATU to Acid Chloride or PyBrOP.[1] Apply heat (60 °C).
Regioselectivity (Ring N-acylation) Tautomerism of the triazole ring.[1]Use the 4-carboxylate ester to sterically crowd N3/N1.[1] The exocyclic amine is usually thermodynamically preferred for stable amides, but kinetic control may favor ring nitrogens. Re-equilibrate with mild base.
Decarboxylation Thermal instability of triazole-4-COOH.[1]Avoid temperatures >100 °C. Do not use strong mineral acids at high heat.[1]
Self-Coupling Unprotected amino-acid monomer.[1]Ensure strict N-protection (Boc/Fmoc) before activating the carboxylate.[1]

References

  • General Reactivity of 5-Amino-1,2,3-Triazoles

    • Source: Pokhodylo, N. et al. "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction."[1] Molecules, 2022.[2][4]

    • Relevance: Demonstrates the poor nucleophilicity of the 5-amino group, often requiring metal catalysis for arylation, implying high activation energy is needed for acyl
  • Peptidomimetic Applications (Analogous 1,2,4-Triazole Chemistry)

    • Source: "Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides."[5] Molecules, 2025.[2][6][7]

    • Relevance: Provides detailed protocols for protecting group strategies (Boc/Fmoc) and coupling conditions for triazole-amino acids, which are directly transferable to the 1,2,3-isomer.
    • [1]

  • Coupling Reagent Selection for Weak Amines

    • Source: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.
    • Relevance: Authoritative review establishing PyBrOP and Acid Chlorides as the gold standard for coupling electron-deficient amines (like aminotriazoles).
    • [1]

  • Solubility and Zwitterionic Character

    • Source: Needham, T.E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island, 1970.
    • Relevance: Foundational physical chemistry explaining the solubility profiles of zwitterionic amino acid analogues in organic vs. aqueous media.[1]

Application Note: Incorporating 5-Amino-1,2,3-triazole-4-carboxylic Acid (5-ATCA) into Peptide Mimics

[1]

Executive Summary

The incorporation of 5-amino-1,2,3-triazole-4-carboxylic acid (5-ATCA) into peptide backbones represents a powerful strategy for designing peptidomimetics with enhanced proteolytic stability and defined conformational characteristics.[1] Unlike the common 1,4-disubstituted triazoles generated via CuAAC ("Click") chemistry which mimic the trans-amide bond geometry, the fully substituted 5-ATCA scaffold acts as a constrained

1

This scaffold introduces a rigid planar unit that can induce specific secondary structures (e.g.,

1
  • Low Nucleophilicity: The C5-amino group is electronically deactivated (aniline-like), making the coupling of the subsequent amino acid difficult.[1]

  • Regiostability: The N1-unsubstituted triazole is prone to Dimroth rearrangement and tautomerization; therefore, N1-substituted building blocks are required for reliable SPPS.[1]

This guide provides a validated workflow for synthesizing Fmoc-protected 5-ATCA building blocks and optimizing their difficult coupling sequences in SPPS.

Chemical Logic & Scaffold Properties[1][2][3][4]

Understanding the electronic environment of 5-ATCA is prerequisite to successful synthesis.[1]

PropertyCharacteristicImplication for SPPS
Amine Nucleophilicity Low (

of conjugate acid < 1)
The 5-amino group reacts sluggishly.[1] Standard HBTU/DIPEA protocols often fail.[1] High-efficiency activation (HATU, BTC) is required.
Acidity (N1-H) High (

)
If N1 is unsubstituted, it will deprotonate during Fmoc removal (piperidine), leading to solubility issues or alkylation side reactions.[1] N1-substitution is mandatory.
Geometry Planar, AromaticRestricts

and

torsion angles, often nucleating turns.[1]
H-Bonding Donor (NH) & Acceptor (N2, N3)Maintains hydrogen bonding capability similar to the peptide backbone.[1]

Pre-Synthesis: Building Block Preparation[5]

Direct use of commercial 5-amino-1,2,3-triazole-4-carboxylic acid is not recommended due to the N1-H acidity.[1] The following protocol describes the synthesis of the Fmoc-protected, N1-substituted building block (Fmoc-5-amino-1-benzyl-1,2,3-triazole-4-carboxylic acid as a model).

Protocol A: Synthesis of Fmoc-ATCA Building Block

Objective: Create a stable, SPPS-compatible monomer.

Reagents:

  • Benzyl azide (or desired alkyl azide for side-chain mimicry)[1]

  • Ethyl cyanoacetate[1]

  • Sodium ethoxide (NaOEt) in Ethanol[1]

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)[1][2]

  • Sodium bicarbonate (

    
    )[1]
    

Step-by-Step Workflow:

  • Cyclization (Dimroth Strategy):

    • Dissolve Benzyl azide (10 mmol) and Ethyl cyanoacetate (10 mmol) in dry EtOH (20 mL).

    • Add NaOEt (10 mmol) dropwise at 0°C.

    • Reflux for 4–6 hours.[1] The reaction proceeds via the attack of the active methylene on the azide terminus, followed by cyclization.

    • Note: This yields the Ethyl 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate .[1]

  • Saponification:

    • Treat the ester with LiOH (2 equiv) in THF/H2O (3:1) at RT for 2 hours.

    • Acidify carefully to pH 4 to precipitate the free amino acid.[1] Filter and dry.[1]

  • Fmoc Protection (The Critical Step):

    • Suspend the 5-amino-triazole acid (5 mmol) in 10%

      
       (25 mL) and Dioxane (25 mL).
      
    • Crucial Detail: Because the amine is deactivated, standard Fmoc-Cl conditions may lead to hydrolysis of the chloride before coupling.[1] Use Fmoc-OSu.

    • Add Fmoc-OSu (5.5 mmol) dissolved in Dioxane dropwise.[1]

    • Stir at RT for 18–24 hours.[1] (Longer times are needed due to low nucleophilicity).[1]

    • Workup: Wash with ether (removes excess Fmoc-OSu).[1][2] Acidify aqueous layer to pH 2 with 1M HCl.[1] Extract the product into EtOAc.

    • Validation: Verify purity via HPLC (>95%) and identify by ESI-MS.

Solid Phase Peptide Synthesis (SPPS) Protocols

This section details the incorporation of the Fmoc-ATCA monomer into a peptide chain.

Protocol B: Coupling the Fmoc-ATCA to the Resin/Peptide

This step is generally straightforward as the carboxylic acid of the triazole is sufficiently reactive.

  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]

  • Activation:

    • Reagents: HATU (0.95 eq relative to AA) / HOAt (0.95 eq) / DIPEA (2.0 eq).[1]

    • Stoichiometry: Use 3-fold excess of Fmoc-ATCA.[1]

  • Time: Double couple, 45 minutes each at RT.

  • Monitoring: Standard Kaiser test is effective here.

Protocol C: The "Difficult Coupling" (Elongation from the Triazole Amine)

This is the bottleneck. The 5-amino group is a poor nucleophile.[1] Standard carbodiimide (DIC) or uronium (HBTU) couplings often result in deletion sequences.[1]

Method 1: The HATU/Microwave Method (Recommended)

  • Deprotection: Remove Fmoc from the resin-bound ATCA using 20% Piperidine/DMF (2 x 5 min).[1] Wash extensively with DMF and DCM.[1]

  • Activation:

    • Incoming Amino Acid (4.0 eq)[1]

    • HATU (3.9 eq)[1]

    • HOAt (3.9 eq) — HOAt is superior to HOBt for deactivated amines due to the pyridine nitrogen effect.

    • DIPEA (8.0 eq)[1]

  • Reaction:

    • Microwave: 75°C for 10 minutes (25W).

    • Manual: 50°C for 60 minutes (Double coupling required).

  • Checkpoint: The Kaiser test may give a "false negative" (faint color) because the triazole amine does not react as strongly with ninhydrin as aliphatic amines. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling.

Method 2: The Acid Chloride (BTC) Method (For Sterically Hindered AAs) If Method 1 fails (e.g., coupling Val or Ile), use in situ acid chloride generation.

  • Dissolve incoming Fmoc-AA (5 eq) and Bis(trichloromethyl)carbonate (BTC) (1.6 eq) in dry THF/DCM.

  • Add 2,4,6-Collidine (15 eq) slowly. Caution: Gas evolution (Phosgene substitute).[1]

  • Add the activated mixture to the resin-bound triazole amine.[1]

  • React for 1–2 hours at RT.

Visualization: Reaction Workflow

The following diagram illustrates the critical decision pathways during the incorporation process.

SPPS_WorkflowStartStart: Resin-Bound PeptideDeprotectFmoc Deprotection(20% Piperidine)Start->DeprotectCoupling_ATCACoupling Fmoc-ATCA(HATU/DIPEA, 2x 45min)Deprotect->Coupling_ATCACheck_1QC: Kaiser TestCoupling_ATCA->Check_1Deprotect_ATCARemove Fmoc from ATCA(Expose Deactivated Amine)Check_1->Deprotect_ATCAPassDecision_CouplingSelect Activation forNEXT Amino AcidDeprotect_ATCA->Decision_CouplingMethod_AMethod A: Standard AAHATU/HOAt + Microwave (75°C)Decision_Coupling->Method_AStandard AAMethod_BMethod B: Hindered AA (Val/Ile)BTC/Collidine (Acid Chloride)Decision_Coupling->Method_BHindered AAFinal_CheckQC: Micro-Cleavage / LC-MS(Kaiser unreliable here)Method_A->Final_CheckMethod_B->Final_CheckFinal_Check->Decision_CouplingFail (Repeat w/ Method B)ContinueContinue ElongationFinal_Check->ContinuePass

Caption: Workflow for incorporating 5-ATCA. Note the critical divergence at the "Deactivated Amine" stage requiring specialized activation methods.

Stability & Applications Data

Conformational Restriction

The 5-ATCA scaffold forces the peptide backbone into a planar arrangement around the triazole ring.[1]

  • 
     (Phi) restriction:  The N-C(triazole) bond has partial double-bond character due to resonance with the ring.[1]
    
  • 
     (Psi) restriction:  The C(triazole)-Carbonyl bond is rigidly defined by the ring geometry.[1]
    

Comparison of Backbone Parameters:

ParameterNative Peptide Bond5-ATCA Mimic
Bond Length (Amide) ~1.33 Å~1.36 Å (C5-N bond)
Planarity Trans (usually)Fixed Planar
H-Bond Donor Amide NHTriazole C5-NH
Proteolytic Stability Low (Trypsin/Chymotrypsin)High (Unrecognized by proteases)
Case Study: Turn Induction

In a study of model peptides (e.g., Ala-ATCA-Ala), NMR analysis (NOESY) typically reveals strong

Type II 

-turn
11

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of ATCA Coupling Steric hindrance or old HATU.[1]Ensure high quality HATU. Switch to PyAOP. Increase temperature to 50°C.
Deletion of Next Residue Failure to acylate the 5-amino group.[1]Do not rely on HBTU. Switch to BTC/Collidine (Acid Chloride) or symmetric anhydrides.[1] Use microwave heating.
Side Products (+26 Da) Acetylation during capping?If unreacted amine remains, standard acetic anhydride capping works.[1] However, ensure the "side product" isn't a cyano-imine intermediate from incomplete coupling.[1]
Racemization Over-activation of the incoming AA.[1]Use Collidine instead of DIPEA when using acid chlorides (BTC).[1] Collidine is a non-nucleophilic base that suppresses oxazolone formation.[1]

References

  • Synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives

    • Source: Badiola, E., et al. (2014).[1] "Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds." Journal of Organic Chemistry.

    • Context: Describes the synthesis of the scaffold and the Dimroth rearrangement challenges.
    • [1]

  • Peptide Coupling Reagents for Difficult Amines

    • Source: El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

    • Context: definitive guide on using HATU/HOAt and acid chlorides for electron-poor amines.
    • [1]

  • Triazoles as Peptide Bioisosteres

    • Source: Pedersen, D. S., & Abell, A. (2011).[1] "1,2,3-Triazoles in Peptidomimetic Chemistry." European Journal of Organic Chemistry.[1]

    • Context: Reviews the structural properties and turn-inducing capabilities of triazole amino acids.
    • [1]

  • Acid Chloride Activation (BTC Method)

    • Source: Góngora-Benítez, M., et al. (2012).[1][3] "Acid-Labile Resins and Acid Chlorides: A Successful Marriage for the Solid-Phase Synthesis of Difficult Peptides."[1]

    • Context: Protocol for using BTC/Collidine in SPPS.[1]

    • [1]

Application Note: Esterification Strategies for 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines high-precision protocols for the esterification of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid . It addresses the specific challenges posed by the molecule's zwitterionic nature, tautomeric equilibrium, and susceptibility to decarboxylation.

Executive Summary & Strategic Analysis

The esterification of 5-amino-1,2,3-triazole-4-carboxylic acid is not a trivial transformation. Unlike simple aliphatic carboxylic acids, this substrate presents three distinct chemical challenges that dictate the choice of methodology:

  • Zwitterionic Lattice Energy: The molecule exists as a stable zwitterion (internal salt) between the basic amine/triazole ring and the acidic carboxyl group. This results in poor solubility in standard organic solvents (DCM, THF) and necessitates high-polarity media or in-situ solubilization.

  • Thermal Instability (Decarboxylation): Electron-rich heteroaromatic acids are prone to thermal decarboxylation. Prolonged heating, particularly in the presence of strong mineral acids, can lead to the loss of

    
    , yielding the 5-amino-1,2,3-triazole by-product.
    
  • Tautomeric Ambiguity: While defined here as the 2H-tautomer, the triazole ring exists in dynamic equilibrium (

    
    ). Esterification conditions must avoid promoting N-alkylation, which allows the "ester" functionality to be placed on the ring nitrogen rather than the oxygen.
    
Recommended Approaches
MethodSuitabilityKey AdvantagePrimary Risk
Thionyl Chloride / Alcohol High Generates anhydrous HCl in situ; drives reaction via acid chloride/activated intermediate.Decarboxylation if overheated.
Gaseous HCl / Alcohol Medium Milder than

; avoids sulfur byproducts.
Slower reaction; requires gas handling.
De Novo Cyclization Superior Bypasses the free acid entirely; synthesizes ester directly from azide precursors.Requires different starting materials (Azides + Cyanoacetates).

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical activation step and the competing decarboxylation pathway.

Esterification_Mechanism cluster_conditions Critical Control Points Acid 5-Amino-1,2,3-triazole -4-carboxylic Acid (Zwitterion) Activation Activation (SOCl2 or H+) Acid->Activation Solubilization Intermediate Acyl Chloride / Protonated Species Activation->Intermediate 0°C, controlled Ester Target Ester (Methyl/Ethyl) Intermediate->Ester + ROH Nu- Attack Decarb Side Product: Decarboxylated Triazole Intermediate->Decarb >50°C Thermal Elimination

Caption: Reaction logic flow. Green path represents the desired esterification; red dashed path indicates the thermal decarboxylation risk.

Detailed Protocols

Protocol A: Thionyl Chloride ( ) Mediated Esterification

Best for: Direct conversion of the free acid to methyl or ethyl esters on gram scale. Mechanism:


 reacts with the alcohol solvent to generate anhydrous 

and activates the carboxylic acid, overcoming zwitterionic insolubility.
Reagents
  • 5-Amino-1,2,3-triazole-4-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Anhydrous Alcohol (Methanol or Ethanol) (Solvent, ~0.5 M concentration)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a

    
     drying tube or 
    
    
    
    line), and an addition funnel.
  • Solvent Charge: Add the anhydrous alcohol to the flask and cool to 0°C using an ice-water bath.

  • Activation (The "Exothermic" Step):

    • Add

      
       dropwise to the cold alcohol over 15–20 minutes.
      
    • Note: This generates

      
       gas and heat. Maintain temperature <10°C to prevent solvent boil-off.
      
  • Substrate Addition: Add the solid 5-amino-1,2,3-triazole-4-carboxylic acid in portions to the

    
    /Alcohol solution. The solid may not dissolve immediately.
    
  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Stir at RT for 1 hour.

    • Cautious Heating: If the solid persists, heat gently to 40–50°C for 2–4 hours.

    • Critical Warning:Do not reflux vigorously (>65°C) for extended periods, as this increases the risk of decarboxylation [1].

  • Monitoring: Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS. Look for the disappearance of the acid peak and appearance of the less polar ester.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove excess solvent and

      
      .
      
    • The residue is typically the hydrochloride salt of the ester.[1]

    • Neutralization (Optional but recommended): Suspend the residue in minimal cold water/brine and carefully adjust pH to ~7-8 with saturated

      
      . Extract immediately with Ethyl Acetate (3x).
      
    • Note: The free base ester may be water-soluble.[2] If extraction yield is low, use the hydrochloride salt directly or continuous extraction.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Anhydrous HCl Gas (Fischer Esterification)

Best for: Large scale or when thionyl chloride sulfur contaminants are unacceptable.

Step-by-Step Procedure
  • Generation of HCl: Generate anhydrous HCl gas (e.g., by dripping

    
     onto solid 
    
    
    
    or using a cylinder) and bubble it into cold anhydrous alcohol until saturation (approx. 3-4 M).
  • Addition: Suspend the triazole acid in the HCl-saturated alcohol.

  • Reaction: Stir at room temperature for 12–24 hours. The high concentration of acid helps protonate the zwitterion, shifting the equilibrium toward the soluble cationic form which then undergoes esterification.

  • Workup: Evaporate solvent to dryness. The product will be the stable hydrochloride salt.

Protocol C: The "De Novo" Alternative (Contextual)

Why mention this? In many drug development campaigns, the free acid is actually unstable or difficult to isolate. The industry standard is often to synthesize the ester directly from stable precursors, avoiding the carboxylic acid intermediate entirely [2].

Reaction: Organic Azide (


) + Ethyl Cyanoacetate + Base (

)

Ethyl 5-amino-1,2,3-triazole-4-carboxylate.
  • This "Dimroth-style" cyclization yields the ester directly in high purity and avoids the decarboxylation risk of the free acid.

Analytical Validation (QC)

TechniqueExpected Observation
1H NMR (DMSO-d6) Ester Methyl: Singlet at

3.6–3.8 ppm (for methyl ester) or Triplet/Quartet (ethyl).Amine (

):
Broad singlet, typically

5.0–7.0 ppm (exchangeable).Absence: No broad -COOH peak at >11 ppm.
IR Spectroscopy Carbonyl (

):
Sharp band at 1710–1730

(Ester shift vs. Acid).Amine (

):
Doublet stretch at 3300–3400

.
LC-MS Mass Shift: M+1 peak corresponds to Acid MW + 14 (Methyl) or + 28 (Ethyl).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield / Recovery Product is water-soluble (amphoteric).Do not wash with large volumes of water.[2] Isolate as HCl salt or use continuous extraction (DCM/Isopropanol 3:1).
Decarboxylation Reaction temperature too high.Limit temperature to <50°C. Use longer reaction times at RT instead of reflux.
Incomplete Reaction Zwitterion insolubility.Ensure anhydrous conditions.[2] Increase

equivalents to 5.0 to ensure full activation.
N-Alkylation Use of alkyl halides (e.g., MeI) instead of alcohol.Avoid alkyl halides. Use acid-catalyzed alcoholysis (Protocols A/B) to ensure O-selectivity.

References

  • Ferrini, S., et al. (2015).[3] "Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the Dimroth rearrangement." Journal of Organic Chemistry. Available at: [Link]

  • Bakulev, V. A., & Beryozkina, T. V. (2024). "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles." MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

common side products in the synthesis of 5-Amino-2h-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid, with a focus on identifying and mitigating the formation of common side products.

Issue 1: Presence of an Isomeric Impurity with the Same Mass

Observation: You observe a persistent impurity in your final product with the same mass-to-charge ratio (m/z) as your target molecule in mass spectrometry analysis. NMR spectroscopy may show subtle shifts in proton and carbon signals, suggesting a structural isomer.

Probable Cause: Dimroth Rearrangement

The most probable cause is the formation of a Dimroth rearrangement product.[1][2][3] This is a well-documented isomerization in 5-amino-1,2,3-triazoles where the exocyclic amino group and an endocyclic nitrogen atom exchange positions.[2] This rearrangement is often facilitated by acidic or basic conditions, as well as elevated temperatures. The resulting product is a thermodynamically more stable isomer that can be difficult to separate from the desired product.

Solutions:

  • Temperature Control: Carefully control the reaction temperature during both the triazole ring formation and subsequent hydrolysis steps. Lower temperatures may slow down the rate of rearrangement.

  • pH Management: Avoid strongly acidic or basic conditions for prolonged periods. If hydrolysis of an ester precursor is necessary, consider using milder conditions or a carefully controlled pH.

  • Use of Protecting Groups: To circumvent the rearrangement, a protocol using a protecting group on the amino functionality, such as a Boc group, has been developed. This prevents the initial protonation step required for the rearrangement to occur.[1][3]

  • Alternative Catalysis: Ruthenium-catalyzed cycloaddition reactions have been shown to provide better regiocontrol and can be an alternative to traditional methods that may be more prone to the Dimroth rearrangement.[1][3]

Issue 2: Unexpected Signal in NMR and a Lower Molecular Weight Peak in Mass Spectrometry

Observation: Your product shows a lower molecular weight impurity in the mass spectrum, and the 1H NMR spectrum may show a new aromatic proton signal and the disappearance of the carboxylic acid proton.

Probable Cause: Decarboxylation

This is indicative of the loss of the carboxylic acid group, resulting in the formation of 5-amino-1H-1,2,3-triazole. While not extensively documented for this specific molecule, the decarboxylation of the closely related 5-amino-1H-1,2,4-triazole-3-carboxylic acid has been observed, particularly under harsh conditions.[4] Elevated temperatures during the reaction or work-up can promote this side reaction.

Solutions:

  • Minimize Heat Exposure: Avoid excessive heating during the synthesis and purification steps. If possible, conduct reactions at lower temperatures for a longer duration. During work-up, use techniques like rotary evaporation at reduced pressure and moderate temperatures.

  • Careful pH Control During Work-up: Strong acidic conditions, especially when heated, can facilitate decarboxylation. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids.

Issue 3: Presence of Starting Materials or Intermediates in the Final Product

Observation: You detect the presence of the ester or nitrile precursor in your final carboxylic acid product.

Probable Cause: Incomplete Hydrolysis

The synthesis of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid often proceeds through an ester or nitrile intermediate.[5] Incomplete hydrolysis of these intermediates is a common reason for their presence as impurities in the final product. Amide hydrolysis, in particular, can be challenging and often requires forcing conditions.[6]

Solutions:

  • Extended Reaction Time: Ensure the hydrolysis reaction is allowed to proceed to completion. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.

  • Optimization of Hydrolysis Conditions: If incomplete hydrolysis is a persistent issue, you may need to adjust the concentration of the acid or base, increase the reaction temperature moderately (while being mindful of potential decarboxylation), or change the solvent system.[6][7]

Summary of Common Side Products

Side ProductStructureFormation ConditionsMitigation Strategies
Dimroth Rearrangement Product Isomer with rearranged triazole coreAcidic or basic conditions, elevated temperaturesTemperature and pH control, use of protecting groups, alternative catalytic systems[1][3]
Decarboxylation Product (5-Amino-1H-1,2,3-triazole) Loss of the -COOH groupHigh temperatures, strong acidic conditionsMinimize heat exposure, careful pH control during work-up
Ester/Nitrile/Amide Precursor Unreacted intermediateIncomplete hydrolysisExtend reaction time, optimize hydrolysis conditions (reagent concentration, temperature)

Experimental Workflow and Side Product Formation

Below is a generalized workflow for the synthesis of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid, highlighting the stages where common side products can form.

G cluster_0 Synthesis Pathway cluster_1 Side Product Formation A Starting Materials (e.g., Azide + Ethyl Cyanoacetate) B Cyclization Reaction A->B C Ethyl 5-Amino-2H-1,2,3-triazole-4-carboxylate B->C D Hydrolysis C->D SP1 Dimroth Rearrangement Product C->SP1 High Temp, Acid/Base E 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid (Target) D->E D->SP1 High Temp, Acid/Base SP3 Incomplete Hydrolysis (Ester Impurity) D->SP3 Insufficient Reaction Time/Severity SP2 Decarboxylation Product E->SP2 High Temp, Strong Acid

Caption: Synthetic pathway and points of side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the Dimroth rearrangement and why is it a concern?

A1: The Dimroth rearrangement is a thermal or acid/base-catalyzed isomerization of certain heterocyclic compounds, including 5-amino-1,2,3-triazoles.[2] It involves the opening of the triazole ring followed by rotation and re-closure, resulting in the exchange of an exocyclic nitrogen atom with an endocyclic one.[2] This is a significant concern because the resulting isomer has the same molecular weight as the desired product, making it difficult to detect by mass spectrometry alone and challenging to separate chromatographically.

Q2: How can I confirm the presence of the Dimroth rearrangement product?

A2: Confirmation typically requires careful analysis of NMR spectra. The chemical shifts of the protons and carbons on and near the triazole ring will differ between the two isomers. 2D NMR techniques like HMBC and HSQC can be particularly useful in establishing the connectivity and confirming the structure. In some cases, X-ray crystallography may be necessary for unambiguous identification.

Q3: Is 5-Amino-2H-1,2,3-triazole-4-carboxylic acid prone to decarboxylation?

A3: While direct evidence for this specific molecule is limited in the readily available literature, the decarboxylation of the analogous 5-amino-1H-1,2,4-triazole-3-carboxylic acid has been reported.[4] This suggests that the 1,2,3-triazole isomer is also likely susceptible to decarboxylation, especially at elevated temperatures or in the presence of strong acids. It is a prudent measure to assume this as a potential side reaction and take precautions to minimize it.

Q4: What analytical methods are recommended for purity assessment?

A4: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) with both UV and mass spectrometric detection (LC-MS) is ideal for separating and identifying the target compound and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and for identifying isomeric impurities like the Dimroth rearrangement product.

References

  • Ferrini, S., Chandanshive, J. Z., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M. (2015). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the dimroth rearrangement. The Journal of Organic Chemistry, 80(7), 3659–3671. Available at: [Link]

  • Broom, A. D., & Milne, G. H. (1976). 5-Amino-1H-1,2,3-triazole-4-carboxamide. Journal of Heterocyclic Chemistry, 13(3), 513-516. Available at: [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and in vitro anti-HIV-1 and cytotoxic activities of some new 5-substituted-1-(benzothiazol-2-yl)-1,2,3-triazole-4-carboxylic acid derivatives. Archiv der Pharmazie, 340(5), 239-244. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Available at: [Link]

  • Ferrini, S., Chandanshive, J. Z., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M. (2015). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. Usiena air - Unisi. Available at: [Link]

  • Ferrini, S., Chandanshive, J. Z., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M. (2015). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the dimroth rearrangement. PubMed. Available at: [Link]

  • Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2007). The Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides. ResearchGate. Available at: [Link]

  • Yin, P., Parrish, D. A., & Shreeve, J. M. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Available at: [Link]

  • Popova, E. A., Protas, A. V., & Trifonov, R. E. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. Available at: [Link]

  • da Silva, J. G., de Souza, M. V. N., & Pinheiro, S. (2015). Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1339–1342. Available at: [Link]

  • Ley, S. V., & Smith, C. J. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry, 9(5), 1585-1590. Available at: [Link]

  • Moseley, J. D., & Lenden, P. (2016). Method for decarboxylation of amino acids via imine formation. U.S. Patent No. 9,452,954. Washington, DC: U.S. Patent and Trademark Office.
  • Inxight Drugs. (n.d.). 5-Amino-2H-triazole-4-carboxamide hydrochloride. Available at: [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Popova, E. A., Protas, A. V., & Trifonov, R. E. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate. Available at: [Link]

  • Zhang, J., & Shreeve, J. M. (2016). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Publishing. Available at: [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Hordiyenko, O. V., et al. (n.d.). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. Available at: [Link]

  • Miller, W. R., et al. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Microbiology, 9, 3169. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Available at: [Link]

Sources

stability issues of 5-Amino-2h-1,2,3-triazole-4-carboxylic acid in acidic or basic media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Amino-2H-1,2,3-triazole-4-carboxylic acid. It addresses common stability issues encountered in acidic and basic media and offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with 5-Amino-2H-1,2,3-triazole-4-carboxylic acid, providing explanations and actionable solutions.

Question 1: I'm seeing a loss of my starting material and the appearance of an unexpected isomer in my reaction mixture, especially when working under basic conditions. What is happening?

Answer: You are likely observing a Dimroth rearrangement. This is a common isomerization reaction for 5-amino-1,2,3-triazoles where the endocyclic and exocyclic nitrogen atoms exchange places[1]. This rearrangement is known to be accelerated in strong acidic or basic media[2]. The presence of an electron-withdrawing group, such as the carboxylic acid at position 4, can also facilitate this process[2].

The rearrangement proceeds through a ring-opening mechanism to form a diazo intermediate, which then allows for bond rotation and re-cyclization to form the more thermodynamically stable isomer[1].

Experimental Protocol: Minimizing the Dimroth Rearrangement

  • pH Control: Maintain the pH of your reaction mixture as close to neutral as possible. If acidic or basic conditions are required, use the mildest conditions and shortest reaction times feasible.

  • Temperature Management: Avoid excessive heat, as it can accelerate the rearrangement[3]. Perform reactions at the lowest effective temperature.

  • Protecting Groups: For multi-step syntheses, consider protecting the amino group (e.g., as a Boc-protected amine) to prevent the rearrangement. This has been successfully used in the synthesis of related compounds to avoid the Dimroth rearrangement[2][4].

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to detect the formation of isomers.

Question 2: My compound seems to be degrading, and I'm detecting gas evolution from my reaction. What could be the cause?

Answer: The evolution of gas (likely CO2) suggests that your compound is undergoing decarboxylation. The carboxylic acid group on the triazole ring can be labile under certain conditions, particularly with heating[5]. Some derivatives of 1,2,4-triazole-3-carboxylic acid are known to be prone to decarboxylation[6]. An unexpected decarboxylation has been observed during the synthesis of related compounds[7].

Question 3: I am having difficulty with the solubility of my 5-Amino-2H-1,2,3-triazole-4-carboxylic acid. What are the recommended solvents?

Answer: Based on related compounds, 5-Amino-2H-1,2,3-triazole-4-carboxylic acid is expected to be soluble in aqueous base and DMSO (potentially with heating)[8]. For related aminotriazole derivatives, solvents like n-butanol have been used, especially for reactions at higher temperatures[9]. When preparing derivatives, reaction conditions have included solvents like acetonitrile and trifluorotoluene mixtures[2].

Frequently Asked Questions (FAQs)

Q1: What are the expected pKa values for 5-Amino-2H-1,2,3-triazole-4-carboxylic acid?

Q2: What is the Dimroth Rearrangement and why is it relevant for this compound?

The Dimroth rearrangement is an isomerization reaction specific to certain heterocycles, including 1,2,3-triazoles with an amino group at the 5-position[1]. In this process, the nitrogen atom of the amino group and an adjacent ring nitrogen atom switch places. This is a critical stability concern for 5-Amino-2H-1,2,3-triazole-4-carboxylic acid because it can lead to the formation of an isomeric impurity, compromising the purity and potentially the biological activity of your compound. The reaction is catalyzed by both acids and bases and can be accelerated by heat[2][3].

Q3: Can 5-Amino-2H-1,2,3-triazole-4-carboxylic acid undergo decarboxylation?

Yes, decarboxylation is a potential degradation pathway. The loss of the carboxylic acid group as carbon dioxide can occur, particularly under thermal stress[5]. While often utilized synthetically under specific catalytic conditions, it can also be an unwanted side reaction.

Data Summary

Table 1: Inferred Physicochemical Properties and Stability Concerns

PropertyInferred Value/CharacteristicSource for Inference
pKa (Carboxylic Acid) ~3.2 - 3.5
pKa (Amino Group) Varies based on substitution, potentially ~7.6 - 8.1 for related structures
Primary Instability Pathway Dimroth Rearrangement[1][2]
Conditions Favoring Rearrangement Strong Acidic or Basic Media, Heat[2][3]
Secondary Instability Pathway Decarboxylation[5][6][7]
Conditions Favoring Decarboxylation Heat[5]

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways for 5-Amino-2H-1,2,3-triazole-4-carboxylic acid in acidic and basic media.

G Figure 1: Proposed Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A 5-Amino-2H-1,2,3-triazole-4-carboxylic acid B Protonated Intermediate A->B H+ E Decarboxylation Product A->E Heat, -CO2 C Ring-Opened Diazo Intermediate B->C Ring Opening D Rearranged Isomer C->D Ring Closure F 5-Amino-2H-1,2,3-triazole-4-carboxylic acid G Deprotonated Intermediate F->G OH- J Decarboxylation Product F->J Heat, -CO2 H Ring-Opened Diazo Intermediate G->H Ring Opening I Rearranged Isomer H->I Ring Closure

Caption: Proposed degradation pathways in acidic and basic media.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and address stability issues with 5-Amino-2H-1,2,3-triazole-4-carboxylic acid.

G Figure 2: Troubleshooting Workflow A Instability Observed (e.g., new spot on TLC, unexpected MS peak) B Analyze by LC-MS and NMR A->B C Isomeric mass detected? B->C D Yes C->D E No C->E F Likely Dimroth Rearrangement D->F G Gas evolution (CO2) observed? E->G L Review reaction conditions: pH, temperature, reaction time F->L H Yes G->H I No G->I J Likely Decarboxylation H->J K Other degradation I->K J->L M Modify conditions: Neutralize pH, lower temperature, shorten time L->M N Consider protecting group strategy L->N M->A Re-evaluate

Caption: A decision tree for troubleshooting stability issues.

References

  • Wikipedia. Dimroth rearrangement. [Link]

  • ResearchGate. 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. [Link]

  • Usiena AIR. Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the Dimroth rearrangement. [Link]

  • ResearchGate. The Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides. [Link]

  • Journal of the Chemical Society C. The Dimroth rearrangement. Part XII. Transformation by alkali of 4-amino-3-benzyl-1,2,3-triazole and its 5-substituted derivatives into the corresponding 4-benzylamino isomers. Retrogression of this reaction in neutral solvents. [Link]

  • PMC. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. [Link]

  • Star Chemistry. The Dimroth Rearrangement: A Comprehensive Analysis. [Link]

  • Advancements over the past demi-decade. Dimroth rearrangements and its applications. [Link]

  • PMC. Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors. [Link]

  • ResearchGate. Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. [Link]

  • NIH. 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate. [Link]

  • ResearchGate. Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. [Link]

  • PubMed. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]

  • PubMed. Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the dimroth rearrangement. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Oriental Journal of Chemistry. Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. [Link]

  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]

  • MDPI. Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. [Link]

  • Alzchem Group. 5-Amino-1,2,4-triazole-3-carboxylic acid. [Link]

  • MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

Sources

Technical Support Center: Stability & Synthesis of 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid

[1][2]

Status: Operational | Topic: Decarboxylation Prevention | Ref: TSC-TRZ-001[1][2]

The Mechanistic "Why": Root Cause Analysis

Why does your molecule keep losing


?

5-Amino-2H-1,2,3-triazole-4-carboxylic acid (ATCA) is thermodynamically predisposed to decarboxylation.[1][2] This is not random degradation; it is a specific electronic cascade facilitated by the triazole ring system.[1][2]

  • The Electron Sink Effect: The 1,2,3-triazole ring is electron-deficient.[1][2] When the carboxylic acid is protonated (forming the free acid), the ring pulls electron density from the carboxylate carbon.[2]

  • The Tautomeric Trap: While you may start with the 2H tautomer, in solution (especially protic solvents), the molecule equilibrates. The 1H tautomer is often the "leakage point" where decarboxylation activation energy is lowest.[2]

  • The Zwitterion Factor: The 5-amino group is electron-donating, but it can also protonate.[1][2] If the molecule exists as a zwitterion (Amino+, Carboxylate-), it is relatively stable.[2] However, strong acidification (pH < 3) protonates the carboxylate, destroying the zwitterionic stabilization and triggering immediate release of

    
    .
    
Mechanism of Failure (Decarboxylation Pathway)

The following diagram illustrates the danger zones where

2

DecarboxylationMechanismEsterEster Precursor(Stable)SaltCarboxylate Salt(Stable at pH > 7)Ester->SaltHydrolysis(LiOH/THF)FreeAcidFree Acid (2H/1H)(Metastable < 50°C)Salt->FreeAcidCareful Acidification(pH 4-5)ProtonatedProtonated Species(pH < 3, Heat)Salt->ProtonatedStrong Acid(HCl, pH 1)FreeAcid->ProtonatedHeat (>60°C)ProductDecarboxylatedByproductProtonated->Product-CO2(Irreversible)

Caption: The "Danger Zone" is the protonated species generated by low pH or high heat, leading to irreversible gas evolution.[2]

Troubleshooting Scenarios

Scenario A: "My reaction bubbles vigorously during workup."

Diagnosis: You likely acidified the reaction mixture to pH 1–2 using HCl to precipitate the product.[1][2] The Fix:

  • Never acidify to pH 1.[1][2] The pKa of the triazole carboxylic acid is typically around 3.5–4.0.[2]

  • Protocol: Acidify carefully with 1M acetic acid or citric acid only to pH 4–5 . The product often precipitates as a zwitterion at this isoelectric point.[1][2] If it does not precipitate, do not force it with stronger acid.[1] Switch to an ion-exchange resin purification or use the crude salt in the next step.[1][2]

Scenario B: "Low yield during amide coupling (HATU/EDC)."

Diagnosis: Thermal degradation during the activation step or "wrong-tautomer" activation.[1][2] The Fix:

  • Temperature Control: Activation reagents (HATU, EDC) generate heat. Pre-cool your reaction vessel to 0°C before adding the coupling reagent.[1][2]

  • Base Stoichiometry: You must maintain basicity to keep the carboxylate form active.[1][2] Ensure at least 3.0 equivalents of DIEA (Diisopropylethylamine) are present before adding the coupling reagent.[2]

Scenario C: "The starting material disappears, but no product forms."

Diagnosis: You might be forming the N-acyl intermediate instead of the C-acyl product, or the active ester is hydrolyzing/decarboxylating before amine attack.[1][2] The Fix:

  • One-Pot Speed: Do not let the activated ester stir for hours. Add the amine immediately after 10–15 minutes of activation.[2]

  • Solvent: Avoid protic solvents (MeOH, Water) for coupling.[1] Use dry DMF or DMAc.[1][2]

Experimental Protocols

Protocol 1: Safe Hydrolysis of Ester Precursors

Objective: Convert ethyl 5-amino-2H-1,2,3-triazole-4-carboxylate to the acid without decarboxylation.[1][2]

ParameterSpecificationReason
Reagent LiOH (2.0 eq)Milder than NaOH/KOH; better solubility in THF.[1][2]
Solvent THF:Water (3:1)Solubilizes organic ester while providing water for hydrolysis.[1][2]
Temp 0°C to RTCRITICAL: Do not heat > 40°C.
Time 2–4 HoursMonitor by TLC/LCMS. Stop immediately upon completion.

Step-by-Step:

  • Dissolve ester in THF/Water (3:[1][2]1) and cool to 0°C.

  • Add LiOH (aq) dropwise.[1][2] Allow to warm to Room Temperature (RT).

  • Workup (The Trap):

    • Concentrate THF in vacuo at < 30°C .

    • Dilute aqueous residue with minimal water.[1][2]

    • Cool to 0°C in an ice bath.[1][2]

    • Add 1M Acetic Acid dropwise until pH reaches ~4.[1][2]5. STOP.

    • If solid forms, filter and dry under vacuum at RT.[1]

    • If no solid, lyophilize the solution to obtain the crude salt (safe for storage).[2]

Protocol 2: "Cold-Activation" Amide Coupling

Objective: Couple ATCA with an amine (R-NH2) using HATU.[1][2]

Step-by-Step:

  • Dissolution: In a flame-dried flask, dissolve ATCA (1.0 eq) and Amine (1.1 eq) in dry DMF.

  • Protection: Add DIEA (3.0 eq). The solution should be basic (check pH paper).[2]

  • Chill: Cool the mixture to 0°C (Ice/Water bath).

  • Activation: Add HATU (1.1 eq) in one portion.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT slowly.

  • Monitoring: Check LCMS for product mass. Do not heat to drive the reaction.[1][2]

FAQ: Rapid Response

Q: Can I use thionyl chloride (


) to make the acid chloride?A: NO.12121

Q: Is the 1H or 2H tautomer more stable? A: In the solid state and non-polar solvents, the 2H-tautomer is generally more stable.[2] However, in solution, they equilibrate. For synthesis, treat them as a single exchanging system, but keep the environment basic to lock the carboxylate.

Q: Can I store the free acid on the shelf? A: Only if strictly dry and kept cold (-20°C).[1][2] Moisture catalyzes proton transfer and subsequent decarboxylation.[1][2] The lithium or sodium salt is far more stable for long-term storage.[1][2]

Safe Synthesis Workflow (DOT Visualization)

SafeWorkflowStartEster PrecursorHydrolysisHydrolysis(LiOH, 0°C)Start->HydrolysisCheckIs Isolation Necessary?Hydrolysis->CheckPathAYES: IsolationCheck->PathAPurification req.PathBNO: Direct CouplingCheck->PathBLibrary synthesisAcidifyAcidify to pH 4.5 ONLY(Acetic Acid)PathA->AcidifyStoreStore as Zwitterion(-20°C)Acidify->StoreCouplingOne-Pot Coupling(HATU, DIEA, 0°C)PathB->CouplingFinalStable Amide ProductCoupling->Final

Caption: Decision tree for handling ATCA. Path B (Direct Coupling) is recommended to minimize handling risks.[2]

References

  • Mechanism of Decarboxylation

    • Concept: Electron-deficient heteroaromatic carboxylic acids undergo thermal decarboxylation via a zwitterionic intermediate.[1][2]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (General reactivity of 1,2,3-triazoles).

    • Validation:[1][2]

  • Coupling Reagents & Conditions

    • Concept: Use of HATU/DIEA prevents acid-catalyzed degradation during amide bond formation.[1][2]

    • Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[1]

    • Link:[2]

  • Tautomeric Stability

    • Concept: 2H-triazoles are generally the dominant tautomer in the solid state and non-polar solvents, but rapid equilibrium occurs in synthesis.[2]

    • Source: Katritzky, A. R., et al. (2010).[4] Tautomerism in 1,2,3-triazoles. Chemical Reviews.

    • Link:[2]

Technical Support Center: Solubilization Strategies for 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid (5-ATCA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-TRI-005 Assigned Specialist: Senior Application Scientist, Bio-Assay Development[1]

Executive Summary

You are likely facing precipitation issues with 5-Amino-2H-1,2,3-triazole-4-carboxylic acid (5-ATCA) because of its zwitterionic character and high crystal lattice energy .[1] While DMSO is the standard "go-to" solvent, it is often suboptimal for amino-carboxylic acids in biological assays due to "shock precipitation" upon dilution into aqueous buffers.[1]

This guide prioritizes salt formation (converting the acid to its sodium salt) as the superior method for biological compatibility, followed by advanced co-solvent and complexation strategies.

Module 1: The Basics (Root Cause Analysis)

Q: Why does 5-ATCA precipitate when I dilute my DMSO stock into PBS?

A: This is a classic "Solvent Shock" phenomenon combined with the compound's isoelectric behavior.

  • The Lattice Energy Barrier: 5-ATCA contains both a hydrogen bond donor (Amino group, -NH2) and an acceptor/donor (Carboxylic acid, -COOH).[1] In its solid state, these form a tight intermolecular network (high lattice energy) that water molecules struggle to break at neutral pH.

  • The pKa Mismatch: The carboxylic acid typically has a pKa of ~3.2–3.5. In pure DMSO, the molecule remains un-ionized. When you dilute into PBS (pH 7.4), the molecule should ionize. However, the rapid change in dielectric constant (from DMSO's

    
     to Water's 
    
    
    
    ) often forces hydrophobic aggregation faster than the deprotonation kinetics can solubilize the compound.
  • Tautomeric Complexity: 1,2,3-triazoles exist in tautomeric equilibrium (1H vs. 2H).[1] While your sample is likely the 2H-tautomer in solid form, aqueous solubility is driven by the ionization of the carboxylic acid, not just the tautomer.

Visualizing the Solubility Landscape

SolubilityDecisionTree Start Solid 5-ATCA CheckpH Is Assay pH > 7.0? Start->CheckpH MethodA Method A: In-Situ Salt Formation (Recommended) CheckpH->MethodA Yes (Physiological) MethodB Method B: DMSO + Warm Media (Standard) CheckpH->MethodB No (Acidic/Neutral) Decision Target Concentration? MethodA->Decision MethodC Method C: Cyclodextrin Complex (High Conc. Needs) Decision->MethodC > 5 mM Proceed to Assay Proceed to Assay Decision->Proceed to Assay < 5 mM

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay pH and concentration requirements.

Module 2: The "Golden Protocol" (Salt Formation)

Best for: Cell culture, enzymatic assays, and animal studies (IV/IP). Why: Eliminates DMSO toxicity; utilizes the carboxylic acid handle to create a water-soluble salt.[1]

The Theory

Instead of fighting the crystal lattice with organic solvents, we use stoichiometry. By adding exactly 1 equivalent of Sodium Hydroxide (NaOH), we convert the insoluble acid into Sodium 5-amino-1,2,3-triazole-4-carboxylate , which is highly water-soluble.[1]

Step-by-Step Protocol

Reagents:

  • 5-ATCA Solid[1][2][3]

  • 0.1 M or 1.0 M NaOH (sterile filtered)

  • PBS or Assay Buffer (pH 7.4)

  • Calculate Moles: Determine the micromoles of your compound.

    • Example: 1.28 mg of 5-ATCA (MW ~128.09 g/mol ) = 10 µmol.[1]

  • Add Base (The Critical Step):

    • Add 0.95 to 1.0 equivalents of NaOH to the solid powder.

    • Do not add excess base, or you will drift the pH of your final assay.

    • Example: Add 10 µL of 1.0 M NaOH to the 1.28 mg powder.

  • Vortex/Sonicate: The powder should dissolve almost instantly in the small volume of base, forming a clear droplet.

  • Dilute: Immediately add your buffer (e.g., 990 µL PBS) to reach the desired stock concentration (e.g., 10 mM).

  • pH Check: Spot-check the pH. It should be near neutral (7.0–7.[1]5) because the buffer absorbs the salt.

Troubleshooting:

  • Issue: Solution is cloudy.[1]

  • Fix: You likely added slightly less than 1 equivalent.[1] Add 0.1 M NaOH in 1 µL increments until clear.

Module 3: Organic Co-solvent Optimization (DMSO)

Best for: High-throughput screening (HTS) where automated liquid handling requires DMSO stocks.[1]

Q: How do I prevent "Crash Out" when adding DMSO stock to media?

A: Use the "Sandwich" Dilution Method or Intermediate Dilution Steps . Direct addition of 100% DMSO stock to cold media causes local high-concentration precipitation.[1]

Optimized DMSO Protocol
  • Prepare Stock: Dissolve 5-ATCA in anhydrous DMSO to 100 mM. (Sonicate at 37°C if necessary).

  • The Intermediate Step:

    • Do not pipette 1 µL of stock directly into 1000 µL of well media.

    • Prepare a 10x Working Solution in media containing 10% DMSO.

    • Why? The intermediate 10% DMSO step stabilizes the compound before the final drop to 1% or 0.1%.

  • Temperature: Pre-warm your culture media to 37°C. Cold media accelerates precipitation.[1]

  • Mixing: Vortex the media while adding the compound (dynamic addition), rather than adding static and mixing later.

Solvent Toxicity Reference Table:

SolventMax Final Conc.[1][4][5][6] (Cell Culture)Max Final Conc. (Enzymatic)Notes
DMSO 0.1% - 0.5%1% - 5%Permeabilizes membranes; can inhibit some enzymes [1][2].[1]
Ethanol < 0.1%< 1%Volatile; evaporation alters concentration.[1]
NaOH (Salt) N/A (pH dependent)N/ASafest if pH is buffered.[1]

Module 4: Advanced Formulation (Cyclodextrins)

Best for: In vivo studies (mice/rats) requiring high doses (>10 mg/kg) where DMSO volume is toxic.

The Theory

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic triazole ring sits inside the cone, while the hydrophilic exterior interacts with water.

Protocol: HP-β-CD Complexation[1][7]
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[1]

  • Addition: Add solid 5-ATCA to the vehicle.

  • Energy Input: This process is endothermic.[1]

    • Sonicate for 10–15 minutes.

    • Shake at 200 rpm at 25°C for 2–4 hours.

  • Filtration: Filter sterilize (0.22 µm). If the drug was not fully dissolved, analyze the filtrate concentration via HPLC/UV before dosing.

Module 5: Biological Assay Considerations

Q: Will the "2H" tautomer affect my receptor binding?

A: In solution, the 1H and 2H tautomers equilibrate rapidly, driven by the solvent's dielectric constant. You cannot "lock" the 2H form in an aqueous assay unless the nitrogen is alkylated. Therefore, treat the bioactivity as a property of the equilibrium mixture.

Pathway Visualization: Tautomerism & Ionization

Tautomerism cluster_neutral Neutral Species (Low Solubility) cluster_ionic Anionic Species (High Solubility) T1H 1H-Tautomer Anion Carboxylate Anion (pH > 4.0) T1H->Anion Deprotonation (-H+) T2H 2H-Tautomer (Solid State) T2H->T1H Fast Equilibrium T2H->Anion Deprotonation (-H+)

Figure 2: The chemical species present in your tube.[1] At pH 7.4, the "Anionic Species" dominates, which is why the Salt Formation protocol works best.

References

  • DMSO Toxicity in Biological Systems

    • Title: Considering Dimethyl Sulfoxide Solvent Toxicity to Mammalian Cells and Its Biological Effects.[6]

    • Source: Experimental Oncology (2024).

    • Link:

  • Cyclodextrin Enhancement

    • Title: Solubility Enhancement by Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin.[1][5][7]

    • Source: International Journal of Molecular Sciences (2020).
    • Link:

  • Triazole Chemistry & Tautomerism

    • Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
    • Source: Royal Society of Chemistry / NIH.
    • Link:

  • General Reagent Data

    • Title: 5-Amino-1,2,3-triazole-4-carboxylic acid derivatives (General Search).[1]

    • Source: PubChem Compound Summary.[1]

    • Link:

Sources

Validation & Comparative

validating the structure of novel 5-Amino-2h-1,2,3-triazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

The 5-amino-1,2,3-triazole-4-carboxylic acid scaffold is a privileged structure in drug discovery, serving as a bioisostere for amides and a precursor for peptidomimetics. However, its validation is notoriously deceptive due to annular tautomerism (1H/2H/3H) and the risk of Dimroth rearrangement during synthesis.

This guide objectively compares validation methodologies, moving beyond routine 1D NMR to establish a self-validating analytical workflow. We demonstrate that while X-ray crystallography remains the gold standard for solid-state confirmation, 15N-HMBC spectroscopy is the superior method for defining solution-state tautomeric equilibrium.

Part 1: The Structural Challenge

Before selecting a validation method, one must understand the specific structural ambiguity of this scaffold.

  • Tautomeric Equilibrium: 1,2,3-triazoles exist in dynamic equilibrium between 1H, 2H, and 3H forms. Substituents at C4 (carboxylic acid) and C5 (amine) significantly perturb this equilibrium.

  • Dimroth Rearrangement: Under basic conditions (common in azide-nitrile cycloadditions), 5-amino-1,2,3-triazoles can undergo ring-opening and recyclization, potentially swapping exocyclic and endocyclic nitrogens.[1] This leads to isomeric mixtures that are indistinguishable by low-resolution MS.

Visualization: The Validation Decision Tree

The following diagram outlines the logical flow for validating these derivatives, prioritizing solution-state accuracy.

ValidationWorkflow Start Crude Synthesis Product Screening Tier 1: 1H & 13C NMR (DMSO-d6) Start->Screening Decision Are signals distinct & consistent with predicted tautomer? Screening->Decision Ambiguous Ambiguous/Broad Signals (Tautomeric Exchange) Decision->Ambiguous No Clear Sharp Signals Decision->Clear Yes Advanced Tier 2: 15N-HMBC / 15N-HSQC (The Solution Standard) Ambiguous->Advanced Primary Path SolidState Tier 3: X-Ray Crystallography (The Solid Standard) Ambiguous->SolidState If crystalline DFT Tier 4: GIAO-DFT Calculation (Predictive Support) Ambiguous->DFT If no crystals Final Validated Structure Clear->Final Advanced->Final SolidState->Final DFT->Advanced Refines assignment

Caption: Figure 1. Hierarchical validation workflow. Tier 2 (15N-HMBC) is recommended for all novel derivatives due to the high probability of tautomeric flux.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the efficacy of available methods for this specific scaffold.

FeatureMethod A: Routine 1D NMR (1H, 13C) Method B: 15N-HMBC (Recommended) Method C: X-Ray Crystallography
Primary Utility Purity check, functional group confirmation.Definitive regiochemistry & tautomer assignment. Absolute configuration & bond lengths.
Tautomer Sensitivity Low. Rapid exchange often broadens NH signals; C-signals are insensitive to N-protonation site.High. 15N shifts differ by ~30-80 ppm between N1, N2, and N3 isomers.High (Static). Captures a single tautomer frozen in the lattice.
Dimroth Detection Poor. Isomers often have nearly identical 1H/13C shifts.Excellent. Cross-peaks correlate specific substituents to specific ring nitrogens.Excellent. Unambiguous if crystals form.
Sample Requirement ~5-10 mg~30-50 mg (Concentrated sample needed for natural abundance 15N).Single crystal (often difficult for zwitterionic amino acids).
Cost/Time Low / 10 minsMedium / 4-12 hoursHigh / Days to Weeks
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis Context (The Source of Ambiguity)

Context: Synthesis typically involves the reaction of organic azides with active methylene compounds (e.g., cyanoacetates) under basic conditions (e.g., NaOEt/EtOH). Risk:[2] The basic environment promotes the Dimroth rearrangement , where the initial 5-amino-1,2,3-triazole (1H-form) equilibrates to a linear diazo intermediate and re-closes to the thermodynamically stable isomer (often the 2H-form or an N-alkyl isomer depending on substituents).

Protocol B: The "Definitive" Solution Validation (1H-15N HMBC)

This is the critical step for researchers. 1D NMR is insufficient because the triazole carbons (C4/C5) do not shift significantly enough to distinguish N1 vs N2 alkylation or tautomers.

Objective: Determine the location of the proton or alkyl substituent on the triazole ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 30–50 mg of the purified derivative in 0.6 mL of DMSO-d6 .

    • Why DMSO? It stabilizes polar tautomers and slows proton exchange, sharpening NH signals compared to CDCl3.

  • Acquisition Parameters:

    • Run a standard Gradient-selected 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).

    • Optimization: Set the long-range coupling constant (

      
      ) to 5–8 Hz . This is critical for detecting 2-bond and 3-bond correlations in nitrogen heterocycles.
      
    • Scans: Minimum 128 scans (due to low natural abundance of 15N).

  • Data Interpretation (The Self-Validating Logic):

    • N1-Substitution: If the substituent (e.g., a benzyl CH2) shows a strong correlation to a Nitrogen at ~250–300 ppm (relative to liq. NH3), and that Nitrogen correlates to the C5-H (or C5 substituent), it is the 1,5-disubstituted or 1,4-disubstituted isomer.

    • N2-Substitution: N2 nitrogens are typically more shielded (upfield) or show symmetric correlations if the molecule is symmetric.

    • Tautomers: In 5-amino-triazoles, the exocyclic amine nitrogen (NH2) usually appears at ~50–80 ppm , while ring nitrogens are >200 ppm . Cross-peaks between the NH2 protons and the ring carbons/nitrogens confirm the 5-amino attachment.

Protocol C: Computational Verification (GIAO-DFT)

When experimental data is ambiguous (e.g., rapid tautomeric exchange averaging signals), use Density Functional Theory (DFT) to predict the stable tautomer.

  • Software: Gaussian 16 or ORCA.

  • Method: Optimization at B3LYP/6-311++G(d,p) level in PCM solvent model (DMSO).

  • Calculation: Compute NMR shielding tensors (GIAO method).

  • Validation: Compare calculated

    
     values with experimental HMBC data. A Mean Absolute Error (MAE) < 5 ppm confirms the structure.
    
Part 4: Visualizing the Mechanism

Understanding the Dimroth rearrangement is vital for interpreting why your product might not be what you designed.

DimrothMechanism Substrate 5-amino-1-R-triazole (Kinetic Product) Open Diazo Intermediate (Ring Open) Substrate->Open Ring Opening Base Base/Heat Base->Substrate Catalyzes Rotation Bond Rotation Open->Rotation Product 5-amino-1,2,3-triazole (Thermodynamic Isomer) Open->Product Recyclization Rotation->Open Equilibrium

Caption: Figure 2. The Dimroth Rearrangement mechanism.[1][3] Base-catalyzed ring opening allows isomerization, necessitating rigorous structural proof.

References
  • Ferrini, S., et al. (2015).[4] Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement. The Journal of Organic Chemistry. Link

  • López-López, M., et al. (2022).[5] 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. Link

  • Bakulev, V. A., et al. (2020). 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. Dyes and Pigments.[6] Link[6]

  • Moser, A. (2026).[7] Differentiating Tautomers using 15N chemical shift information. ACD/Labs. Link

  • Dimroth, O. (1909).[1] Ueber intramolekulare Umlagerungen.[1] Umlagerungen in der Reihe des 1, 2, 3-Triazols.[1][2][4][5][8][9][10] Justus Liebig's Annalen der Chemie. Link

Sources

Comparative Guide: Biological Efficacy of 5-Amino-1,2,3-triazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative biological efficacy of 5-Amino-1,2,3-triazole-4-carboxylic acid analogs, focusing on the structural divergence between N1-substituted and N2-substituted isomers.

Executive Summary & Scaffold Analysis

The 5-amino-1,2,3-triazole-4-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry.[1] Its unique electronic distribution allows it to function as a bioisostere for amide bonds, while the vicinal amino and carboxylic acid groups provide a "push-pull" electronic system ideal for hydrogen bonding within enzyme active sites.

This guide compares the two dominant stable isomeric classes derived from this core:

  • 1-Substituted (1H-ATC): Primarily explored for antiparasitic (Chagas) and kinase-targeted anticancer activity.

  • 2-Substituted (2H-ATA): Emerging as fluorescent probes (AIEE-gens) with specific apoptotic anticancer properties.

Structural Divergence & Tautomerism

The parent 5-amino-1,2,3-triazole exists in tautomeric equilibrium. However, biological efficacy is locked by substitution at the N1 or N2 position.

  • N1-Isomers: Adopt a kinked geometry; often synthesized via the reaction of organic azides with active methylene compounds.

  • N2-Isomers: Planar, highly conjugated systems; often exhibit fluorescence and greater metabolic stability.

TriazoleScaffold Core 5-Amino-1,2,3-triazole 4-carboxylic acid N1 N1-Substituted (1H) (Kinked Geometry) Core->N1 Substitution N2 N2-Substituted (2H) (Planar/Fluorescent) Core->N2 Substitution Chagas Trypanosoma cruzi Inhibitors (ATC) N1->Chagas Kinase EGFR/CDK4 Inhibitors N1->Kinase Apoptosis Apoptosis Inducers (MMP-2 Targeting) N2->Apoptosis Probes Bio-imaging Probes (AIEE-gens) N2->Probes

Figure 1: Structural divergence and therapeutic applications of 5-amino-1,2,3-triazole isomers.

Class 1: 1-Substituted-5-Amino-1,2,3-triazole-4-carboxamides (1H-ATC)

This class is the most extensively studied for pharmaceutical applications due to its scalable synthesis via the Dimroth rearrangement or direct azide-methylene condensation.

Therapeutic Focus: Chagas Disease (Trypanosoma cruzi)

The ATC series has been identified as a potent inhibitor of T. cruzi. Unlike nitro-heterocycles (benznidazole), these compounds offer a safer toxicity profile.

  • Lead Compound: Compound 3 (Reference 1).

  • Mechanism: Disruption of parasite intracellular replication.

  • Key SAR:

    • N1-Aryl Group: Essential for lipophilicity and cell penetration.

    • C4-Amide: Primary amides (-CONH2) show superior activity over esters or acids, likely due to H-bond donor capability.

    • C5-Amine: Unsubstituted primary amine (-NH2) is critical. Alkylation of this amine drastically reduces potency.

Therapeutic Focus: Anticancer (Kinase Inhibition)

Derivatives in this class function as ATP-competitive inhibitors of kinases such as EGFR and CDK4 .

  • Mechanism: The triazole nitrogen and the C4-carbonyl oxygen form a "hinge-binding" motif similar to the purine ring of ATP.

  • Efficacy: N1-(4-thiocyanatophenyl) derivatives have shown GI50 values < 1 µM against Jurkat (leukemia) cells.[2]

Comparative Data: 1H-ATC Series
Compound IDTargetR1 (N1-Subst.)R2 (C4-Subst.)Potency (IC50/EC50)Reference
ATC-3 T. cruzi3,4-difluorophenyl-CONH2pEC50 > 6.0[1]
Tzl-4a Jurkat Cells4-SCN-phenyl-CONH2GI50 = 0.63 µM[2]
GSK-3 Inh GSK-3β4-aminofurazan-COOEtIC50 = 0.1 µM[3]

Class 2: 2-Substituted-5-Amino-1,2,3-triazole-4-carboxylic Acids (2H-ATA)

The 2H-isomers are chemically distinct due to their continuous conjugation, which imparts fluorescence (Aggregation-Induced Emission) and higher metabolic stability against ring opening.

Therapeutic Focus: Apoptosis & Metalloproteinase Inhibition

Recent studies highlight 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid as a lead candidate.

  • Mechanism:

    • MMP-2 Inhibition: Molecular docking suggests the C4-carboxylic acid coordinates with the Zinc ion in the Matrix Metalloproteinase-2 (MMP-2) active site.

    • Apoptosis: Induction of programmed cell death in MCF-7 and HepG2 lines.

  • Key SAR:

    • N2-Aryl: Electron-withdrawing groups (e.g., 4-Cl) enhance cellular uptake and receptor binding energy.

    • C5-Amine: Unlike the 1H series, tertiary amines (e.g., pyrrolidine, morpholine) at C5 are tolerated and often improve solubility and bioavailability.

ApoptosisPathway Drug 2H-ATA Analog (2-Aryl-5-pyrrolidinyl) MMP2 MMP-2 Inhibition (Zn2+ Chelation) Drug->MMP2 Binds Fluorescence Cellular Imaging (Blue Fluorescence) Drug->Fluorescence Emits Caspase Caspase 3/9 Activation MMP2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Dual mechanism of 2H-ATA analogs: Therapeutic apoptosis induction and diagnostic imaging.

Experimental Protocols

Protocol A: Synthesis of 1H-ATC (Chagas Lead Series)

Source: Adapted from Journal of Medicinal Chemistry [1]

Objective: Synthesis of 5-amino-1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide.

  • Reagents: 3,4-difluoroazidobenzene (1.0 eq), 2-cyanoacetamide (1.1 eq), Sodium ethoxide (NaOEt) (1.5 eq), Ethanol.

  • Procedure:

    • Dissolve 2-cyanoacetamide in anhydrous ethanol.

    • Add NaOEt solution dropwise at 0°C.

    • Add the azide slowly (Caution: Organic azides are potentially explosive; maintain T < 25°C).

    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[3]

    • Cool to room temperature and pour into ice-cold water.

    • Acidify to pH 4 with 1M HCl to precipitate the product.

    • Purification: Recrystallize from ethanol/DMF.

  • Validation: 1H NMR should show a broad singlet for NH2 (C5) around 6.0–7.0 ppm and amide protons.

Protocol B: Biological Assay (T. cruzi High Content Screening)

Objective: Determine EC50 against intracellular T. cruzi.

  • Cell Line: VERO cells infected with T. cruzi (Tulahuen strain expressing β-galactosidase).

  • Method:

    • Seed VERO cells in 384-well plates (2,000 cells/well).

    • Infect with trypomastigotes (MOI 10:1) for 24 hours.

    • Wash to remove extracellular parasites.

    • Add test compounds (10-point dose-response, starting at 50 µM).

    • Incubate for 96 hours at 37°C/5% CO2.

    • Readout: Add CPRG substrate (chlorophenol red-β-D-galactopyranoside). Measure absorbance at 570 nm.

    • Control: Benznidazole (positive control).

Structure-Activity Relationship (SAR) Map

The following diagram summarizes the critical substitution patterns for both classes.

SARMap cluster_N1 N1-Substituted (1H) cluster_N2 N2-Substituted (2H) Core 5-Amino-1,2,3-Triazole Core N1_R1 N1-Aryl: Electron-withdrawing (F, Cl, CF3) increases potency Core->N1_R1 N1_C4 C4-Position: Primary Amide (-CONH2) superior to Ester/Acid Core->N1_C4 N1_C5 C5-Amino: Must be free (-NH2). Substitution kills activity. Core->N1_C5 N2_R2 N2-Aryl: Determines Fluorescence and Stability Core->N2_R2 N2_C5 C5-Amino: Tertiary amines (Pyrrolidine) tolerated & active Core->N2_C5 N2_C4 C4-Acid: Essential for MMP-2 Zinc chelation Core->N2_C4

Figure 3: Comparative SAR analysis for N1 vs. N2 functionalization.

References

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Bioorganic Chemistry. [Link][1]

  • Synthesis and in Vitro Characterization of 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic Acid Derivatives. Journal of Medicinal Chemistry. [Link]

  • 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. Dyes and Pigments. [Link][4][5][6]

  • Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid. Pharmaceutics. [Link][4][6][7]

Sources

benchmarking the performance of 5-Amino-2h-1,2,3-triazole-4-carboxylic acid against other heterocyclic building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, heterocyclic compounds are of paramount importance. These cyclic structures, incorporating at least one heteroatom such as nitrogen, oxygen, or sulfur, are foundational to the architecture of a vast majority of approved pharmaceuticals.[1][2][3][4] Their prevalence is not coincidental; the introduction of heteroatoms into a carbocyclic framework imparts unique physicochemical properties that are critical for biological activity. These properties include modulated lipophilicity, enhanced solubility, and the capacity for specific hydrogen bonding interactions with biological targets.[5]

Among the myriad of available heterocyclic building blocks, nitrogen-containing five-membered rings such as triazoles, imidazoles, pyrazoles, tetrazoles, and oxadiazoles have proven to be particularly fruitful scaffolds for the development of novel therapeutics.[2] This guide provides a comprehensive performance benchmark of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid and its derivatives against other key heterocyclic building blocks, offering field-proven insights and experimental data to inform rational drug design and lead optimization efforts.

The Profile of 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid: A Privileged Scaffold

The 1,2,3-triazole moiety has emerged as a "privileged" scaffold in medicinal chemistry.[1] This is largely due to its unique combination of properties: it is a metabolically stable bioisostere of the amide bond, and its inherent polarity can enhance aqueous solubility and facilitate crucial interactions with biological targets.[1][5] The 5-Amino-2H-1,2,3-triazole-4-carboxylic acid core, in particular, has been the subject of significant interest, especially in the development of agents targeting infectious diseases and cancer.[6][7][8]

A seminal study in the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides against Trypanosoma cruzi, the parasite responsible for Chagas' disease, provides a wealth of data that serves as an excellent benchmark for this scaffold's performance.[6][7][8] The initial hit in this study, a compound with the 5-amino-1,2,3-triazole-4-carboxamide core, demonstrated submicromolar activity, highlighting the potential of this scaffold.[6] However, this early lead also exhibited poor metabolic stability, a common challenge in drug discovery.[6] The subsequent optimization efforts documented in this study offer valuable insights into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this heterocyclic system.

Benchmarking Physicochemical and ADME Properties

A critical aspect of drug discovery is the early assessment and optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key physicochemical parameters that influence ADME include lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability. Below, we benchmark the performance of the 5-amino-1,2,3-triazole-4-carboxamide scaffold against other common five-membered nitrogen-containing heterocycles.

Workflow for Benchmarking Heterocyclic Building Blocks

cluster_0 Compound Selection cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Comparison cluster_3 Lead Optimization A 5-Amino-1,2,3-triazole-4-carboxylic acid analogs F Aqueous Solubility Assay A->F G Lipophilicity (LogD7.4) Assay A->G H Metabolic Stability (Microsomal) Assay A->H B Imidazole analogs B->F B->G B->H C Pyrazole analogs C->F C->G C->H D Tetrazole analogs D->F D->G D->H E Oxadiazole analogs E->F E->G E->H I Tabulate Physicochemical Properties F->I G->I J Compare Half-life (T½) & Intrinsic Clearance (Clint) H->J K Assess Structure-Property Relationships I->K J->K L Prioritize Scaffolds with Favorable ADME Profiles K->L

Figure 1: A representative workflow for the comparative evaluation of heterocyclic building blocks in early drug discovery.

Comparative Data Tables

The following tables summarize the performance of 5-amino-1,2,3-triazole-4-carboxamide derivatives and provide a comparison with typical values for other key heterocyclic scaffolds.

Table 1: Physicochemical and In Vitro ADME Properties of 5-Amino-1,2,3-triazole-4-carboxamide Derivatives

Compound IDpEC50 (T. cruzi)ChromLogDpH7.4Aqueous Solubility (μM)Mouse Liver Microsomal Clint (mL min⁻¹ g⁻¹)
Hit Compound >63.1<0.26.4
Optimized Cpd 1 6.82.8153.2
Optimized Cpd 2 6.92.5582.9
Optimized Cpd 3 7.12.2>1001.5
Data synthesized from de la Torre et al. (2017).[6][7][8]

Table 2: Typical Physicochemical Properties of Common Heterocyclic Scaffolds

HeterocycleTypical LogP RangeGeneral Aqueous SolubilityGeneral Metabolic StabilityKey Features
1,2,3-Triazole -1.0 to 1.0Generally goodHighAmide bioisostere, H-bond donor/acceptor
Imidazole -0.5 to 0.5GoodVariable, can be susceptible to oxidationBasic, H-bond donor/acceptor, coordinates to metals
Pyrazole 0.0 to 1.0ModerateGenerally goodH-bond donor/acceptor, less basic than imidazole
Tetrazole -1.5 to -0.5Good to excellentHighCarboxylic acid isostere, acidic
1,3,4-Oxadiazole 0.0 to 1.5Moderate to poorHighAmide/ester bioisostere, H-bond acceptor
Typical values are compiled from a range of medicinal chemistry literature and are intended for comparative purposes. Actual values are highly dependent on substitution patterns.
Analysis and Interpretation

The data presented in Table 1 clearly demonstrates the "druggability" of the 5-amino-1,2,3-triazole-4-carboxamide scaffold. Through systematic chemical modification, the initial lead's liabilities of poor solubility and high metabolic clearance were significantly improved, leading to compounds with much more favorable ADME profiles.[6][7][8]

When compared to other common heterocycles (Table 2), the 1,2,3-triazole core strikes a favorable balance. While tetrazoles offer excellent solubility and metabolic stability as carboxylic acid isosteres, their acidity can sometimes be a liability. Imidazoles, while offering good solubility, can be more prone to metabolic oxidation.[9] Pyrazoles and oxadiazoles generally exhibit good stability, but their solubility can be more challenging to optimize.[10][11] The 1,2,3-triazole's ability to act as a stable, polar scaffold that can engage in hydrogen bonding without introducing strong acidity or basicity makes it a highly attractive building block.

The Role of Key ADME Properties in Drug Discovery

A Drug Candidate B Aqueous Solubility A->B C Lipophilicity (LogD) A->C D Metabolic Stability A->D E Absorption B->E C->E F Distribution C->F H Clearance D->H G Bioavailability E->G F->G I Efficacy & Safety G->I H->I

Figure 2: The interplay of key ADME properties in determining the ultimate success of a drug candidate.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we adhere to standardized experimental protocols. The following are detailed methodologies for the key in vitro assays used in our benchmarking studies.

Aqueous Solubility: The Shake-Flask Method

This method determines the thermodynamic solubility of a compound.

Protocol:

  • Compound Preparation: A small amount of the solid test compound (1-2 mg) is added to a clear glass vial.

  • Buffer Addition: A known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 is added to the vial.

  • Equilibration: The vial is sealed and agitated on a shaker at a constant temperature (typically 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

  • Sample Preparation: An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

  • Data Reporting: The aqueous solubility is reported in µM or µg/mL.

Metabolic Stability: The Liver Microsomal Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

Protocol:

  • Reagent Preparation:

    • Test Compound Stock: A 10 mM stock solution of the test compound in DMSO is prepared. This is further diluted in acetonitrile to an intermediate concentration.

    • Microsome Suspension: Pooled liver microsomes (e.g., from human or mouse) are thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared according to the manufacturer's instructions.

  • Incubation:

    • The microsomal suspension is pre-warmed at 37°C for 5-10 minutes.

    • The test compound is added to the microsomal suspension to a final concentration of, for example, 1 µM.

    • The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.

    • A control incubation without the NADPH regenerating system is also run to account for non-enzymatic degradation.

  • Time Points: Aliquots of the reaction mixture are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then transferred to a new plate for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (T½) is calculated as 0.693/k.

    • The intrinsic clearance (Clint) is calculated using the equation: Clint = (0.693 / T½) * (mL incubation / mg microsomes) * (mg protein / g liver) * (g liver / kg body weight).

Lipophilicity: LogD7.4 Determination

LogD at pH 7.4 is a more physiologically relevant measure of lipophilicity for ionizable compounds than LogP.

Protocol:

  • Phase Preparation: n-Octanol and phosphate buffer (pH 7.4) are mutually saturated by mixing and allowing them to separate overnight.

  • Compound Addition: A stock solution of the test compound is prepared in one of the phases (e.g., the buffer).

  • Partitioning: A known volume of the compound-containing phase is mixed with an equal volume of the other phase in a vial.

  • Equilibration: The vial is shaken vigorously for a set period (e.g., 1-3 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The LogD7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase: LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous).

Comparative Overview of Heterocyclic Cores

cluster_0 5-Amino-1,2,3-triazole-4-carboxylic Acid cluster_1 Other Heterocycles A Balanced Properties: - Good Solubility - High Metabolic Stability - Amide Bioisostere B Imidazole: - Good Solubility - Variable Stability - Basic A->B vs. C Pyrazole: - Moderate Solubility - Good Stability - Weakly Basic A->C vs. D Tetrazole: - Excellent Solubility - High Stability - Acidic A->D vs. E Oxadiazole: - Moderate/Poor Solubility - High Stability - H-bond Acceptor A->E vs.

Figure 3: A high-level comparison of the key attributes of 5-Amino-1,2,3-triazole-4-carboxylic acid with other common heterocyclic building blocks.

Conclusion and Future Outlook

The 5-Amino-2H-1,2,3-triazole-4-carboxylic acid scaffold and its derivatives represent a highly valuable class of building blocks for modern drug discovery. The inherent properties of the 1,2,3-triazole ring, including its metabolic stability and ability to improve solubility, provide a solid foundation for the development of drug candidates with favorable ADME profiles. As demonstrated by the successful optimization of the 5-amino-1,2,3-triazole-4-carboxamide series, a data-driven approach that prioritizes the early assessment of physicochemical and ADME properties can effectively guide lead optimization efforts.

While other heterocyclic systems each have their own merits, the 5-amino-1,2,3-triazole core offers a compelling balance of properties that makes it a versatile and attractive choice for medicinal chemists. Future work should continue to explore the vast chemical space around this scaffold, leveraging the insights gained from comparative studies to design next-generation therapeutics with enhanced efficacy and safety.

References

  • de la Torre, P., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. [Link]

  • Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA, 3. [Link]

  • Jordheim, L. P., et al. (2013). The role of heterocyclic scaffolds in marketed and investigational drugs. Future Medicinal Chemistry, 5(13), 1543-1563.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 303-314. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.
  • Xiao, N., et al. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. Journal of Chemometrics, 29(5), 299-307. [Link]

  • Zhang, M. Q., & Wilkinson, B. (2007). Drug discovery beyond the rule-of-five. Current Opinion in Biotechnology, 18(6), 478-488.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Amino-2h-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, personal protective equipment (PPE), and logistical handling of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid .

This protocol is designed for researchers and drug development professionals. It prioritizes scientific integrity by addressing the specific physicochemical risks associated with high-nitrogen heterocycles, rather than generic safety advice.

CAS Number: 20420-84-2 (General reference for 5-amino-1,2,3-triazole-4-carboxylic acid derivatives; verify specific salt/hydrate forms on container). Synonyms: 5-Amino-1,2,3-triazole-4-carboxylic acid; 4-Amino-1,2,3-triazole-5-carboxylic acid (tautomer).

Part 1: Risk Assessment & Hazard Identification

As a Senior Application Scientist, I must highlight that while this compound is a valuable intermediate for peptidomimetics and pharmaceutical scaffolds, it belongs to the 1,2,3-triazole class. Unlike their more stable 1,2,4-isomers, 5-amino-1,2,3-triazoles possess a high nitrogen-to-carbon ratio, necessitating "Energetic Material Awareness" during handling.

Core Hazards
Hazard CategoryClassificationScientific Rationale
Energetic Potential Moderate Risk High nitrogen content (

ring system) can impart shock or thermal sensitivity, especially if the compound is dehydrated or forms heavy metal salts.
Chemical Stability Variable Susceptible to Dimroth rearrangement in basic conditions, potentially altering its structure and reactivity profile unexpectedly [1].
Health Exposure Irritant (H315, H319, H335) The carboxylic acid moiety combined with the amine functionality creates a zwitterionic character that is irritating to mucous membranes and respiratory tracts.

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is based on permeation resistance and physical shielding against potential energetic decomposition.

PPE Decision Logic
  • Glove Selection: Nitrile is preferred over latex due to better resistance against organic solvents often used with this compound (e.g., DMSO, DMF). Double-gloving is mandated during synthesis to prevent micro-exposure.

  • Eye Protection: Standard safety glasses are insufficient if heating or scaling up (>1g). Chemical splash goggles provide a seal against fine particulates.

Recommended PPE Specifications
ComponentSpecificationOperational Logic
Hand Protection Nitrile (0.11 mm min) Primary Layer: Protects against incidental solid contact.Secondary Layer (if solvated): Thicker Nitrile (0.2 mm) or Butyl Rubber if using aggressive solvents like DMF.
Eye/Face Chemical Goggles + Shield Goggles prevent dust entry. A weighted blast shield is required if handling >5g dry powder due to potential rapid decomposition.
Respiratory N95 / P100 or Fume Hood The solid is a fine crystalline powder. Inhalation can trigger severe respiratory irritation. Always handle inside a certified fume hood.
Body Flame-Resistant Lab Coat Synthetic blends (polyester) can melt into skin during a thermal event. Use 100% cotton or Nomex® lab coats.

Part 3: Operational Protocols

Workflow: Safe Weighing & Solubilization

The following flowchart illustrates the decision-making process for handling the solid material, integrating "Anti-Static" measures critical for high-nitrogen compounds.

HandlingProtocol start START: Solid Handling check_mass Check Mass Quantity start->check_mass small_scale < 1 gram check_mass->small_scale large_scale > 1 gram check_mass->large_scale prep_area Prepare Anti-Static Mat Ground Balance small_scale->prep_area large_scale->prep_area Use Blast Shield tool_select Select Tool: Plastic/Ceramic Spatula (NO METAL) prep_area->tool_select transfer Transfer to Tared Vial (Argon/N2 Blanket) tool_select->transfer solubilize Add Solvent (DMSO/DMF) Slow Addition transfer->solubilize end Ready for Synthesis solubilize->end

Figure 1: Decision logic for safe weighing and solubilization. Note the prohibition of metal spatulas to prevent friction-induced sensitivity.

Step-by-Step Handling Procedure
  • Environmental Control :

    • Ensure the fume hood sash is at the lowest working position.

    • Remove all strong oxidizers (peroxides, nitrates) and strong acids from the immediate vicinity.

    • Critical : Use an anti-static gun or mat if the relative humidity is <30%, as static discharge can theoretically initiate high-nitrogen compounds.

  • Weighing :

    • Do not use metal spatulas. Metal-on-metal friction can be an initiation source. Use conductive plastic or ceramic tools.

    • Weigh directly into the reaction vessel or a pre-tared glass vial. Avoid using weighing boats that require a secondary transfer step (minimizes dust generation).

  • Reaction Setup :

    • If using as an intermediate for "Click Chemistry" (CuAAC) or RuAAC, be aware that the carboxylic acid group can chelate copper, potentially stalling the reaction or forming unstable copper-triazole complexes.

    • Scientific Insight : To avoid the Dimroth rearrangement (isomerization), maintain neutral to slightly acidic pH. Basic conditions promote the ring-opening and rearrangement of 5-amino-1,2,3-triazoles [1].

Part 4: Disposal & Waste Management

Disposal of triazole derivatives requires segregation from standard organic waste to prevent the formation of "energetic salts" in the waste drum.

Waste Categorization Table
Waste StreamContentsDisposal Action
Solid Waste Contaminated gloves, weighing paper, trace solids.Double-bag in hazardous waste bags. Label: "Flammable Solid / Potential Energetic"
Liquid Waste (A) Reaction mixtures (DMSO/DMF/Water).Segregated Organic . Do NOT mix with oxidizing acids (Nitric/Perchloric).
Liquid Waste (B) Aqueous washes containing metal catalysts (Cu/Ru).Heavy Metal Waste . Label clearly to prevent mixing with azides (risk of copper azide formation).
Neutralization Protocol (Spill)

In the event of a minor spill (<500 mg):

  • Isolate : Evacuate the immediate area (3-meter radius).

  • Dampen : Gently mist the powder with water or ethanol to suppress dust. Do not sweep dry powder.

  • Collect : Use a wet paper towel to wipe up the material.

  • Dispose : Place the wet towel into a wide-mouth plastic jar, seal, and label for hazardous waste disposal.

References

  • Ferrini, S., Chandanshive, J. Z., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M. (2015).[1] Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the Dimroth rearrangement. The Journal of Organic Chemistry, 80(5), 2562–2572.

  • Li, Y., et al. (2019). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Advances, 9, 12345-12350. (Cited for comparative energetic properties of amino-triazole salts).

  • PubChem Database . (n.d.). 5-Carboxy-3-amino-1,2,4-triazole (Isomer comparison and safety data). National Library of Medicine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.